Ent-kauran-17,19-dioic acid
Descripción
This compound has been reported in Annona glabra with data available.
Propiedades
IUPAC Name |
5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLMPHPGUZLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Natural Sources of ent-kauran-17,19-dioic acid: A Technical Guide for Researchers
An In-depth Exploration of the Botanical Origins, Isolation Protocols, and Potential Biological Activities of a Promising Bioactive Diterpenoid.
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is a continuous endeavor. Among the vast reservoir of natural products, diterpenoids of the ent-kaurane class have emerged as a significant area of interest due to their diverse and potent biological activities. This technical guide focuses on a specific member of this class, ent-kauran-17,19-dioic acid , providing a comprehensive overview of its natural sources, detailed experimental protocols for its isolation, and insights into its potential mechanisms of action.
Natural Occurrence of this compound
This compound, including its stereoisomers (16α- and 16β-epimers), has been identified in a select number of plant families, primarily within the Annonaceae and Asteraceae families. These findings are crucial for sourcing starting materials for further research and development.
The Annonaceae family, known for its rich diversity of bioactive secondary metabolites, is a prominent source of this diterpenoid. Specifically, it has been isolated from:
-
Annona squamosa (commonly known as sugar-apple or sweetsop), where 16β-hydro-ent-kauran-17,19-dioic acid has been identified in the pericarp (fruit peel)[1][2].
-
Annona glabra (pond-apple), which has been reported to contain 16α-hydro-ent-kauran-17,19-dioic acid[3][4][5].
-
Rollinia mucosa (biriba), another member of the Annonaceae family, is also a documented source of 16α-hydro-ent-kauran-17,19-dioic acid[5].
The Asteraceae family, one of the largest families of flowering plants, also contributes to the natural sourcing of this compound:
-
Siegesbeckia pubescens and Siegesbeckia orientalis are notable sources of 16α-hydro-ent-kauran-17,19-dioic acid[6][7][8][9]. The aerial parts of these plants have been utilized for the isolation of this and other related diterpenoids.
While the presence of this compound in these species is qualitatively established, quantitative data on its concentration or yield from the raw plant material is not extensively reported in the available literature. Further quantitative studies are necessary to assess the viability of these sources for large-scale extraction.
Quantitative Data on Related Kaurane (B74193) Diterpenoids
Although specific quantitative data for this compound is scarce, a study on the quantification of major diterpenoids in the aerial parts of Siegesbeckia pubescens provides valuable context. The content of 16α-hydro-ent-kauran-17,19-dioic acid was determined using a validated HPLC-ELSD method. The results from two different sources of the plant material are summarized in the table below.
| Plant Source | Part Analyzed | Compound | Concentration (mg/g of dried material) | Reference |
| Siegesbeckia pubescens (Source 1) | Aerial Parts | 16α-hydro-ent-kauran-17,19-dioic acid | 0.45 | [10] |
| Siegesbeckia pubescens (Source 2) | Aerial Parts | 16α-hydro-ent-kauran-17,19-dioic acid | 0.52 | [10] |
This data highlights that while present, the concentration of the target compound may be relatively low, necessitating efficient extraction and purification strategies.
Experimental Protocols
The successful isolation and purification of this compound from its natural sources are contingent on robust and well-defined experimental protocols. The following sections outline a general workflow and specific methodologies derived from the scientific literature.
General Experimental Workflow
The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Bioactive kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ent-kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ent-kauran-17,19-dioic acid from Annona squamosa**
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ent-kauran-17,19-dioic acid, a diterpenoid isolated from the pericarp of Annona squamosa. The document details its chemical properties, biological activities, and putative mechanisms of action. A significant focus is placed on its antibacterial properties, for which quantitative data is available. While specific data on the cytotoxicity and anti-inflammatory activity of this compound is limited, this guide presents data from closely related ent-kaurane diterpenoids found in Annona squamosa to provide a broader context of its potential therapeutic value. Detailed experimental protocols for bioactivity-guided isolation and key biological assays are provided, alongside a proposed signaling pathway for its anti-inflammatory effects based on evidence from analogous compounds. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents from natural sources.
Introduction
Annona squamosa L., commonly known as sugar apple or custard apple, is a plant belonging to the Annonaceae family. This family is a rich source of bioactive secondary metabolites, including acetogenins, alkaloids, and terpenoids. Among these, ent-kaurane diterpenoids have garnered significant interest due to their diverse pharmacological activities, which include cytotoxic, anti-inflammatory, antibacterial, and antiviral effects. One such compound isolated from the pericarp of Annona squamosa is (-)-ent-kauran-17,19-dioic acid. This guide synthesizes the current knowledge on this specific diterpenoid, focusing on its isolation, biological activity, and potential mechanisms of action.
Chemical Properties
-
Compound Name: (-)-ent-kauran-17,19-dioic acid
-
Molecular Formula: C₂₀H₃₀O₄
-
Molecular Weight: 334.45 g/mol
-
Structure: A tetracyclic diterpenoid with a kaurane (B74193) skeleton. Carboxylic acid groups are present at positions C-17 and C-19.
Biological Activities and Data Presentation
Antibacterial Activity
A study by Joy et al. investigated the antibacterial properties of (-)-ent-kaur-17,19-dioic acid isolated from the pericarp of Annona squamosa. The activity was assessed using the disc diffusion method.[1]
Table 1: Antibacterial Activity of (-)-ent-kaur-17,19-dioic acid *
| Test Organism | Compound Concentration (µ g/disc ) | Zone of Inhibition (mm) | Standard Antibiotic | Standard Concentration (µ g/disc ) | Zone of Inhibition (mm) |
| Escherichia coli | 500 | 18 | Ampicillin | 500 | 16 |
| Staphylococcus aureus | 500 | 10 | Gentamycin | 500 | 20 |
Data sourced from Joy et al.[1]
The results indicate that at a concentration of 500 µ g/disc , (-)-ent-kaur-17,19-dioic acid shows more potent activity against Escherichia coli than the standard antibiotic ampicillin.[1] Its activity against Staphylococcus aureus was observed to be less potent compared to gentamycin.[1]
Cytotoxic and Anti-inflammatory Activity of Related ent-Kaurane Diterpenoids
While specific IC₅₀ values for the cytotoxicity and anti-inflammatory activity of (-)-ent-kaur-17,19-dioic acid are not available in the reviewed literature, studies on other ent-kaurane diterpenoids isolated from Annona squamosa provide insights into the potential of this class of compounds.
Table 2: Cytotoxic Activity of an ent-Kaurane Diterpenoid from Annona squamosa Pericarp
| Compound | Cell Line | IC₅₀ (µM) |
| 4β,17-dihydroxy-16α-acetoxy-18-nor-ent-kaurane | SMMC-7721, HepG2 | < 20 |
Data sourced from a study on new ent-kaurane diterpenes from Annona squamosa L. pericarps.[2]
Table 3: Anti-HIV Activity of an ent-Kaurane Diterpenoid from Annona squamosa
| Compound | Cell Line | EC₅₀ (µg/mL) | Therapeutic Index |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | H9 lymphocyte | 0.8 | > 5 |
Data sourced from a study on the identification of anti-HIV principles from Annona squamosa.[3]
These data suggest that the ent-kaurane scaffold is a promising backbone for the development of cytotoxic and antiviral agents. Further investigation is warranted to determine the specific activity of the dioic acid derivative.
Experimental Protocols
Bioactivity-Guided Isolation of (-)-ent-kaur-17,19-dioic acid
The isolation of (-)-ent-kaur-17,19-dioic acid from the pericarp of Annona squamosa is achieved through bioactivity-guided fractionation.[1]
Protocol:
-
Extraction:
-
Air-dry the pericarp of Annona squamosa at room temperature.
-
Pulverize the dried pericarp into a coarse powder.
-
Perform successive extractions with solvents of increasing polarity, starting with hexane (B92381), followed by chloroform (B151607), and then methanol.
-
Monitor the antibacterial activity of each extract against target organisms (E. coli and S. aureus) to identify the most active extract. The hexane and chloroform extracts are typically found to be active.[1]
-
-
Fractionation of the Active Extract:
-
Combine the active hexane and chloroform extracts based on their similar TLC profiles and antibacterial effects.[1]
-
Subject the combined extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity (e.g., 80:20 hexane:ethyl acetate, 50:50 hexane:ethyl acetate, 100% ethyl acetate), followed by 100% methanol.[1]
-
Collect the fractions and monitor them by TLC.
-
Test the fractions for antibacterial activity to identify the bioactive fractions.
-
-
Purification:
-
Subject the active fractions to further purification steps, which may include repeated column chromatography or preparative TLC.
-
Crystallize the purified compound from a suitable solvent system (e.g., hexane:ethyl acetate).[1]
-
-
Structure Elucidation:
Caption: Bioactivity-guided isolation workflow for this compound.
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This protocol is adapted from the methodology described by Joy et al.[1]
Protocol:
-
Preparation of Inoculum:
-
Culture the test bacteria (E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
-
Assay Procedure:
-
Prepare Mueller-Hinton agar (B569324) plates.
-
Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Impregnate sterile paper discs (6 mm diameter) with a known concentration of the isolated (-)-ent-kaur-17,19-dioic acid (e.g., 500 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place standard antibiotic discs (e.g., ampicillin, gentamycin) as positive controls and a solvent-impregnated disc as a negative control.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
Compare the zone of inhibition of the test compound with that of the standard antibiotics.
-
Cytotoxicity Assay (MTT Assay) - General Protocol
This is a general protocol for assessing the cytotoxicity of diterpenoids.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., HepG2, SMMC-7721) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of (-)-ent-kaur-17,19-dioic acid in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Anti-inflammatory Assay (Nitric Oxide Inhibition) - General Protocol
This is a general protocol for assessing the anti-inflammatory activity of diterpenoids by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture:
-
Culture murine macrophage cells (e.g., RAW 264.7) in an appropriate medium.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of (-)-ent-kaur-17,19-dioic acid for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include control wells (cells only, cells + LPS, cells + known inhibitor + LPS).
-
Incubate the plates for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
-
Proposed Signaling Pathway
Based on studies of other ent-kaurane diterpenoids, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
In this proposed pathway, an inflammatory stimulus like LPS activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit the IKK complex, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm, which ultimately suppresses the inflammatory response.
Conclusion
(-)-ent-kauran-17,19-dioic acid from Annona squamosa is a bioactive diterpenoid with demonstrated antibacterial activity, particularly against E. coli. While its full pharmacological profile is yet to be elucidated, the activities of related ent-kaurane diterpenoids from the same plant suggest its potential as a cytotoxic and anti-inflammatory agent. The likely mechanism for its anti-inflammatory action involves the inhibition of the NF-κB signaling pathway. This technical guide provides foundational data and protocols to encourage and facilitate further research into this promising natural product for potential drug development. Future studies should focus on obtaining specific quantitative data for its cytotoxic and anti-inflammatory effects and further elucidating its molecular mechanisms of action.
References
- 1. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps [agris.fao.org]
- 3. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of ent-kauran-17,19-dioic acid from Siegesbeckia pubescens
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of ent-kauran-17,19-dioic acid, a bioactive diterpenoid isolated from Siegesbeckia pubescens. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this natural compound.
Introduction
Siegesbeckia pubescens, a plant with a history in traditional medicine, is a rich source of various secondary metabolites, including a diverse array of ent-kaurane diterpenoids. Among these, this compound, also known as 16α-hydro-ent-kauran-17,19-dioic acid, has emerged as a compound of interest due to its potential biological activities. This guide synthesizes the current knowledge on its isolation, biological effects, and putative mechanisms of action, providing a foundation for further research and development.
Physicochemical Properties
This compound is a tetracyclic diterpenoid with the molecular formula C₂₀H₃₀O₄ and a molecular weight of 334.45 g/mol . Its structure features a characteristic ent-kaurane skeleton with carboxylic acid functionalities at positions C-17 and C-19.
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from Siegesbeckia pubescens typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a representative protocol based on methodologies reported for diterpenoids from this genus.
3.1.1. Plant Material and Extraction
-
The aerial parts of Siegesbeckia pubescens are collected, dried, and pulverized.
-
The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a residue.
3.1.2. Solvent Partitioning
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The fractions are concentrated, and the chloroform and ethyl acetate fractions, which are typically rich in diterpenoids, are selected for further purification.
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., chloroform fraction) is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.
3.1.4. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
Biological Activity and Quantitative Data
While extensive quantitative data for this compound is still under investigation, preliminary studies and data from closely related compounds highlight its therapeutic potential.
Table 1: Reported Biological Activities of ent-kaurane Diterpenoids from Siegesbeckia and related species.
| Compound | Biological Activity | Quantitative Data | Source Organism |
| This compound | Antimicrobial | Specific data not yet published | Siegesbeckia pubescens |
| Sigesbeckin A | Antibacterial (MRSA, VRE) | MIC: 64 µg/mL[1] | Sigesbeckia orientalis |
| 18-hydroxy-kauran-16-ent-19-oic acid | Antibacterial (MRSA, VRE) | MIC: 64 µg/mL[1] | Sigesbeckia orientalis |
| Siegeskaurolic acid | Anti-inflammatory | - | Siegesbeckia pubescens[2] |
| Inhibition of NO production | - | ||
| Inhibition of PGE₂ production | - | ||
| Inhibition of TNF-α production | - | ||
| ent-16β,17-dihydroxy-kauran-19-oic acid | Antiplatelet & Antithrombotic | - | Siegesbeckia pubescens[3] |
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory properties of many ent-kaurane diterpenoids are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] While the specific mechanism for this compound is yet to be fully elucidated, the established activity of related compounds, such as siegeskaurolic acid from Siegesbeckia pubescens, provides a strong indication of its likely mode of action.[2]
The proposed mechanism involves the inhibition of key steps in the NF-κB activation cascade:
-
Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. ent-kaurane diterpenoids are thought to prevent this degradation.
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex, these compounds inhibit the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus.
-
Downregulation of Pro-inflammatory Gene Expression: With reduced nuclear NF-κB, the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), is suppressed.
This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.
Future Directions and Conclusion
This compound from Siegesbeckia pubescens represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial drug discovery. Further research is warranted to:
-
Obtain comprehensive quantitative data on its biological activities through a battery of in vitro and in vivo assays.
-
Elucidate the precise molecular targets and signaling pathways involved in its mechanism of action.
-
Investigate its pharmacokinetic and toxicological profiles to assess its drug-like properties.
-
Explore synthetic and semi-synthetic modifications to optimize its potency and selectivity.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The information presented herein underscores the importance of continued investigation into the rich chemical diversity of medicinal plants like Siegesbeckia pubescens.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biosynthesis of ent-Kauran-17,19-dioic Acid from Geranylgeranyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway from geranylgeranyl pyrophosphate (GGPP) to ent-kauran-17,19-dioic acid. While the initial steps of this pathway are well-characterized as part of the gibberellin biosynthesis cascade, the final enzymatic conversion to the target dioic acid is not fully elucidated. This document presents the established enzymatic reactions and proposes a putative final step based on analogous biochemical reactions found in nature. Detailed experimental protocols, quantitative data from related studies, and pathway visualizations are included to support further research and development in this area.
Biosynthetic Pathway from Geranylgeranyl Pyrophosphate to this compound
The biosynthesis of this compound commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway involves a series of enzymatic reactions catalyzed by terpene cyclases and cytochrome P450 monooxygenases.
1.1. Cyclization of Geranylgeranyl Pyrophosphate to ent-Kaurene (B36324)
The initial phase of the pathway involves two cyclization reactions that convert the linear GGPP molecule into the tetracyclic diterpene skeleton, ent-kaurene. This two-step process is catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).[1] In some fungi and bacteria, these two activities can be found on a single bifunctional protein.[2]
-
ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]
-
ent-Kaurene Synthase (KS): Subsequently, KS catalyzes the further cyclization of ent-CPP to produce the tetracyclic olefin, ent-kaurene.[3][4]
1.2. Oxidation of ent-Kaurene to ent-Kaurenoic Acid
The conversion of ent-kaurene to ent-kaurenoic acid is a three-step oxidation process catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO).[4][5] This enzyme belongs to the CYP701A family of cytochromes P450.[5] The reaction proceeds through two intermediates:
-
ent-kaurenol
-
ent-kaurenal
KO hydroxylates the C-19 methyl group of ent-kaurene to form ent-kaurenol, which is then further oxidized to ent-kaurenal, and finally to ent-kaurenoic acid.[5]
1.3. Putative Oxidation of ent-Kaurenoic Acid to this compound
The final step in the proposed biosynthesis is the oxidation of the C-17 methyl group of ent-kaurenoic acid to a carboxylic acid. While the specific enzyme responsible for this transformation has not been definitively characterized, the existence of structurally related natural products suggests a plausible enzymatic route. For instance, the dimeric diterpenoid annomosin A, isolated from Annona squamosa, is composed of 19-al-ent-kauran-17-oic acid and 16,17-dihydroxy-ent-kauran-19-al.[6][7] The presence of a carboxylic acid at the C-17 position in one of these monomers strongly implies the existence of an enzyme capable of this oxidation.
This conversion is likely catalyzed by a cytochrome P450 monooxygenase, analogous to the action of ent-kaurene oxidase on the C-19 methyl group. Such an enzyme would perform a three-step oxidation of the C-17 methyl group through alcohol and aldehyde intermediates to yield the final carboxylic acid.
Quantitative Data
The following tables summarize quantitative data for the production of key intermediates in the biosynthetic pathway. Data is derived from studies involving heterologous expression in microbial hosts.
Table 1: Production of ent-Kaurene in Engineered E. coli
| Host Strain | Precursor Pathway Enhancement | GGPPS Source | Final Titer (mg/L) | Reference |
| E. coli MG1655 | None | Rhodobacter sphaeroides | 41.1 | [8] |
| E. coli MG1655 | Overexpression of DXS, IspA, and IDI | Rhodobacter sphaeroides | 179.6 | [8] |
| E. coli MG1655 | Overexpression of DXS, IDI, and IspA (Bioreactor) | Rhodobacter sphaeroides | 578 | [8] |
| E. coli | Exogenous Isoprenoid Alcohols | - | 113 ± 7 | [9] |
Table 2: Kinetic Parameters of ent-Kaurene Oxidase (KO)
| Enzyme Source | Substrate | KM (µM) | Reference |
| Arabidopsis thaliana (AtKO) | ent-kaurene | 2 | [1] |
| Arabidopsis thaliana (AtKO) | Non-native LRD substrates | 30 - 50 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis of ent-kaurane diterpenoids.
3.1. Heterologous Expression of Diterpene Synthases in E. coli
This protocol is adapted for the expression of ent-CPS and ent-KS.
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for ent-CPS and ent-KS. Clone the genes into a suitable bacterial expression vector, such as pET200, often with an N-terminal truncation to remove the plastidial targeting sequence.[2]
-
Transformation: Transform the expression constructs into a suitable E. coli strain, such as BL21(DE3).
-
Cultivation and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5. Reduce the temperature to 18°C and induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvesting: Continue cultivation for 18-24 hours post-induction, then harvest the cells by centrifugation.
3.2. Heterologous Expression of Cytochrome P450s in Saccharomyces cerevisiae
This protocol is suitable for the functional expression of plant-derived cytochrome P450s like ent-kaurene oxidase.
-
Yeast Strain: Utilize a yeast strain engineered for enhanced P450 activity, which often includes the overexpression of a cytochrome P450 reductase (CPR).
-
Vector Construction: Clone the full-length cDNA of the P450 gene into a yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1 or GAL1).
-
Yeast Transformation: Transform the expression plasmid into the chosen S. cerevisiae strain using a standard method such as the lithium acetate (B1210297)/polyethylene glycol procedure.
-
Cultivation: Grow the transformed yeast in a selective medium to maintain the plasmid. For protein expression, cultivate in an appropriate induction medium if an inducible promoter is used.
3.3. In Vivo and In Vitro Enzyme Assays
-
In Vivo Assay in Yeast:
-
Cultivate the yeast strain expressing the P450 and its reductase partner.
-
If the upstream pathway enzymes are not present, supplement the culture with the substrate (e.g., ent-kaurene). The substrate can be dissolved in a small volume of a solvent like methanol (B129727) before adding to the culture.
-
Incubate the culture with shaking for a defined period (e.g., 24-48 hours).
-
Extract the products from the culture medium and/or yeast cells using an organic solvent (e.g., ethyl acetate or hexane).
-
-
Microsomal Preparation and In Vitro Assay:
-
Harvest the yeast cells expressing the P450 enzyme.
-
Lyse the cells and prepare microsomes by differential centrifugation.
-
Set up the reaction mixture containing the microsomal fraction, a buffer (e.g., phosphate (B84403) buffer, pH 7.4), an NADPH-regenerating system, and the substrate.
-
Incubate at an optimal temperature (e.g., 28-30°C) for a specific duration.
-
Stop the reaction and extract the products with an organic solvent.
-
3.4. GC-MS Analysis of Diterpenoids
-
Derivatization: Diterpenoid acids are often not volatile enough for direct GC-MS analysis. Derivatization is necessary to increase their volatility. A common method is methylation or silylation.
-
Methylation: React the dried extract with diazomethane (B1218177) or trimethylsilyldiazomethane.
-
Silylation: React the dried extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[10] An optimized condition for triterpenes is a reagent ratio of 22:13:65 (v/v/v) of BSTFA:TMCS:pyridine, with a reaction time of 2 hours at 30°C.[10]
-
-
GC-MS Conditions:
-
Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS.
-
Injector: Operate in splitless mode.
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 80-120°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period to ensure elution of all compounds.
-
Mass Spectrometry: Operate in full-scan mode for identification of unknown peaks by library matching (e.g., NIST library) and in selected ion monitoring (SIM) mode for quantification of known compounds.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery, characterization, and production of ent-kaurane diterpenoids.
References
- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 2. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ent-kaurene synthase and kaurene oxidase involved in gibberellin biosynthesis from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annomosin A | C40H60O5 | CID 637019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of the Stevia rebaudiana ent-kaurene biosynthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of ent-Kauran-17,19-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of ent-kauran-17,19-dioic acid, a diterpenoid of interest in natural product chemistry and drug discovery. This document compiles available data on its physicochemical characteristics, offers insights into relevant experimental methodologies, and explores its potential interactions with key cellular signaling pathways.
Core Physical and Chemical Properties
This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. Its physical state at room temperature is a powder.[1] The following table summarizes its key quantitative properties based on available data. It is important to note that some of these values are predicted through computational models and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | [2] |
| Molecular Weight | 334.45 g/mol | [2] |
| Appearance | Powder | [1] |
| Predicted Boiling Point | 508.1 ± 43.0 °C | [3] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 4.66 ± 0.60 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A prevalent method for the analysis and quantification of this compound involves High-Performance Liquid Chromatography (HPLC). The following protocol is based on methodologies reported for the analysis of diterpenoids from Siegesbeckia species.
Objective: To quantify the concentration of this compound in a sample.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound standard
-
Sample containing this compound
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient program should be optimized to achieve good separation of the analyte from other components in the sample.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.
-
Injection Volume: Inject a fixed volume of the standard solutions and the sample solution (e.g., 10 µL).
-
Detection: If using a UV detector, monitor the absorbance at a wavelength where this compound exhibits maximum absorbance. If using an ELSD, optimize the detector parameters (e.g., nebulizer temperature, gas flow rate) for optimal sensitivity.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Potential Signaling Pathway Interactions
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally analogous ent-kaurane diterpenoids provides strong indications of its potential biological activities. The following diagrams illustrate the hypothetical interactions of this compound with the NF-κB and Nrf2 signaling pathways, based on the known effects of similar compounds.
Hypothetical Inhibition of the NF-κB Signaling Pathway
Structurally related kaurane diterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[4] The proposed mechanism involves the prevention of IκBα degradation, which in turn sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Activation of the Nrf2 Signaling Pathway
Other related diterpenoids, such as kaurenoic acid, have been identified as activators of the Nrf2 signaling pathway.[5][6] This pathway plays a crucial role in the cellular defense against oxidative stress. Activation of Nrf2 leads to its translocation into the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.
References
- 1. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 60761-79-7 [amp.chemicalbook.com]
- 4. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological activities of the diterpenoid ent-kauran-17,19-dioic acid. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Core Compound Properties
This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class. Compounds of this structural class are of significant interest due to their wide range of reported biological activities, including anti-inflammatory and anticancer properties.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This information is critical for its identification, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | PubChem |
| Molecular Weight | 334.45 g/mol | MedChemExpress, ChemicalBook[1][2] |
| Exact Mass | 334.21440943 Da | PubChem[3] |
| CAS Number | 60761-79-7 | ChemFaces[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[5] |
Experimental Protocols
Accurate analysis and quantification of this compound are essential for research and development. Below is a detailed protocol for the analysis of this and related diterpenoids using High-Performance Liquid Chromatography (HPLC).
HPLC Method for Diterpenoid Quantification
This protocol is adapted from a validated method for the simultaneous quantification of major diterpenoids, including 16α-hydro-ent-Kauran-17,19-dioic acid, from plant extracts.[4]
Objective: To separate and quantify this compound in a sample matrix.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase A: 0.3% (v/v) aqueous formic acid
-
Mobile Phase B: Acetonitrile
-
Reference standard of this compound
-
Sample containing this compound, dissolved in a suitable solvent (e.g., methanol)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Mobile Phase: A gradient elution using Mobile Phase A and B. (The specific gradient profile should be optimized based on the sample matrix and co-eluting compounds).
-
Column Temperature: Ambient or controlled as per method optimization.
-
ELSD Drift Tube Temperature: 103°C
-
ELSD Nitrogen Flow Rate: 3.0 L/min
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the compound from the source material (e.g., Siegesbeckia pubescens) using an appropriate solvent and filter the final extract through a 0.45 µm filter before injection.[4]
-
Injection: Inject equal volumes of the standard solutions and the sample extract onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the compound by using the calibration curve generated from the standard solutions.
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[4] All calibration curves should demonstrate a good linear relationship (r > 0.999).[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
IUPAC Name: 5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-dicarboxylic acid
An In-depth Technical Guide to ent-Kauran-17,19-dioic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a tetracyclic diterpenoid of interest to the scientific community. It covers the compound's chemical properties, relevant experimental protocols, and known biological activities, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a member of the kaurane (B74193) diterpenoid family, characterized by a specific four-ring carbon skeleton.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.45 g/mol | [2][] |
| IUPAC Name | 5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-dicarboxylic acid | [1][] |
| CAS Number | 60761-79-7 | [2] |
| Predicted Boiling Point | 508.1 ± 43.0 °C | [] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Biosynthesis of the ent-Kaurane Skeleton
The core structure of this compound is biosynthesized from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes.[5] The initial cyclization of GGPP is catalyzed by copalyl diphosphate (B83284) synthase (CPS) to form ent-copalyl diphosphate (ent-CPP).[5] Subsequently, ent-kaurene (B36324) synthase (KS) facilitates a second cyclization to produce ent-kaurene, the parent hydrocarbon of the ent-kaurane diterpenoids.[6] Further enzymatic oxidations at positions 17 and 19 yield the corresponding dioic acid.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Diterpenoid Analysis
A validated method for the quantification of diterpenoids, including compounds structurally related to this compound, has been established.[4] This protocol can be adapted for the analysis of this compound.
Chromatographic Conditions:
-
Column: Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm, 5 µm)[4]
-
Mobile Phase: Gradient elution with A: 0.3% v/v aqueous formic acid and B: acetonitrile[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: Evaporative Light Scattering Detection (ELSD) with the drift tube temperature at 103°C and nitrogen flow rate at 3.0 L/min[4]
Method Validation: The method was validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]
-
Linearity: All calibration curves showed a good linear relationship (r > 0.999).[4]
-
Precision: Intra- and interday tests showed relative standard deviations (RSDs) of less than 3.5%.[4]
-
Accuracy: Recovery was between 96.5% and 102.0% with RSDs below 2.8%.[4]
The workflow for such an analysis is outlined below.
Biological and Pharmacological Activities
ent-Kaurane diterpenoids exhibit a wide range of biological activities. While specific data for this compound is limited, related compounds from this family have demonstrated significant pharmacological potential.
Antibacterial Activity
16α-hydro-ent-kauran-17,19-dioic acid has been shown to possess antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7]
| Compound | Organism | MIC (µg/mL) |
| 16α-hydro-ent-kauran-17,19-dioic acid | MRSA | 64 |
| 16α-hydro-ent-kauran-17,19-dioic acid | VRE | 64 |
Anti-inflammatory and Other Activities
A structurally related compound, kaurenoic acid (ent-kaur-16-en-19-oic acid), has been reported to have anti-inflammatory effects.[5][6] These effects are partly attributed to the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) transcription factor and the downregulation of Th2 and NF-κB/cytokine-related pathways.[5][6] Other ent-kaurane diterpenoids have shown anti-platelet aggregation activity,[2][8] anti-HIV activity, and inhibitory effects on breast cancer cell migration.[9][10]
The potential anti-inflammatory signaling pathway for related ent-kaurane diterpenoids is depicted below.
Conclusion
This compound belongs to a class of diterpenoids with demonstrated biological activities, suggesting its potential as a lead compound in drug discovery. This guide provides foundational information to support further research into its synthesis, characterization, and pharmacological evaluation. The provided protocols and data serve as a starting point for researchers to design and conduct their own investigations into this promising natural product.
References
- 1. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of ent-Kauran-17,19-dioic Acid: A Technical Overview
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive technical guide released today details the significant biological activities of the diterpenoid ent-kauran-17,19-dioic acid. This document, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on its antibacterial, anti-inflammatory, and cytotoxic properties, providing a foundational resource for future therapeutic exploration.
This compound, a tetracyclic diterpenoid of natural origin, has demonstrated a range of biological effects with potential therapeutic implications. This guide summarizes the quantitative data from key studies, outlines detailed experimental methodologies, and visualizes the compound's mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA).
Core Biological Activities: A Quantitative Perspective
The biological efficacy of this compound has been quantified across several key assays. The data highlights its potent antibacterial and anti-inflammatory activities.
| Biological Activity | Assay | Target/Cell Line | Result (IC₅₀ / MIC) |
| Anti-inflammatory | Superoxide (B77818) Anion Generation | fMLP/CB-stimulated Human Neutrophils | IC₅₀: 3.52 ± 0.52 µg/mL[1] |
| Antibacterial | Broth Microdilution | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 8 µg/mL |
| Cytotoxicity | MTT Assay | BT474 (Human Breast Cancer) | IC₅₀: 4.7 µg/mL[2] |
| CHAGO (Human Lung Cancer) | IC₅₀: 5.7 µg/mL[2] | ||
| HepG2 (Human Liver Cancer) | IC₅₀: 6.5 µg/mL[2] | ||
| Kato3 (Human Gastric Cancer) | IC₅₀: 5.3 µg/mL[2] | ||
| SW620 (Human Colorectal Adenocarcinoma) | IC₅₀: 5.6 µg/mL[2] |
Mechanism of Action: Disrupting Bacterial Defenses
A key focus of research has been the antibacterial mechanism of this compound, particularly against the formidable pathogen, MRSA. Transcriptomic analysis has revealed that the compound's primary mode of action is the disruption of the bacterial cell wall synthesis.[3][4][5] This is a critical pathway for bacterial survival, making it an attractive target for antibiotic development.
The compound interferes with peptidoglycan synthesis and the metabolism of cell wall precursors.[3][4][5] Furthermore, it modulates the expression of genes related to ion transport and membrane-associated metabolic enzymes, leading to a comprehensive breakdown of cell wall and cytoplasmic membrane integrity.[3][4][5]
Experimental Protocols
This section provides an overview of the key methodologies used to ascertain the biological activities of this compound.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy was determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Procedure:
-
Preparation of Compound: this compound is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of MRSA is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Superoxide Anion Generation Assay
The anti-inflammatory potential was evaluated by measuring the inhibition of superoxide anion (O₂⁻) generation from activated human neutrophils. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.[6][7][8]
Procedure:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[6]
-
Assay Preparation: Isolated neutrophils are suspended in a buffer (e.g., Hank's Balanced Salt Solution) containing ferricytochrome c.
-
Compound Incubation: The neutrophil suspension is pre-incubated with various concentrations of this compound.
-
Stimulation: Superoxide generation is stimulated by adding formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).
-
Measurement: The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c by superoxide anions, is measured kinetically using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the rate of cytochrome c reduction in treated samples to that of untreated controls. The IC₅₀ value is determined from the dose-response curve.
Cytotoxicity: MTT Assay
The cytotoxic effect of the compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
This technical guide provides a solid foundation for understanding the multifaceted biological activities of this compound. The presented data and methodologies underscore its potential as a lead compound for the development of new antibacterial and anti-inflammatory agents. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective derivatives.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. scribd.com [scribd.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of ent-Kauran-17,19-dioic Acid: A Technical Guide for Researchers
An In-depth Review of a Promising Kaurane (B74193) Diterpenoid for Drug Discovery and Development
Abstract
ent-Kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the kaurane class of natural products. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and known biological activities, with a focus on its potential applications in drug development. While research on this specific molecule is still emerging, this document synthesizes the available data, including information on closely related structural analogs, to offer a detailed perspective for researchers, scientists, and drug development professionals. The guide includes a summary of its physicochemical properties, an overview of related compounds with demonstrated biological effects, and a discussion of potential mechanisms of action.
Introduction
Kaurane diterpenoids are a large and structurally diverse family of natural products that have garnered significant attention from the scientific community due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, cytotoxic, and cardiovascular effects. This compound, a member of this family, represents a promising scaffold for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound and its analogs to facilitate future research and development efforts.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | PubChem |
| Molecular Weight | 334.4 g/mol | PubChem[1] |
| IUPAC Name | 5,9-dimethyltetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5,14-dicarboxylic acid | PubChem[1] |
| CAS Number | 60761-79-7 | MedChemExpress |
| Natural Sources | Annona glabra, Siegesbeckia orientalis | PubChem, Molecules[1][2] |
Biological Activities and Therapeutic Potential
Direct studies on the biological activities of this compound are limited. However, research on closely related kaurane diterpenoids provides valuable insights into its potential therapeutic applications.
Antimicrobial Activity
This compound has been isolated from Siegesbeckia orientalis, a plant known for its traditional use in treating inflammatory and infectious conditions[2]. While specific minimum inhibitory concentration (MIC) values for this compound are not yet reported, other diterpenes isolated from the same plant have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[2]. This suggests that this compound should be investigated for its potential antibacterial properties.
Anti-platelet Aggregation Activity
A structurally similar compound, 16α-hydro-19-al-ent-kauran-17-oic acid, isolated from Annona squamosa, has been shown to completely inhibit rabbit platelet aggregation at a concentration of 200 μM. This finding suggests that the kaurane skeleton, and potentially this compound, could be a promising scaffold for the development of novel anti-thrombotic agents.
Epidermal Regeneration and Wound Healing
A closely related compound, ent-16α, 17-dihydroxy-kauran-19-oic acid (DHK), has demonstrated significant potential in promoting epidermal regeneration. Studies have shown that DHK stimulates the proliferation and migration of keratinocyte stem/progenitor cells, which are crucial for skin repair[3]. This effect is mediated through the activation of the Akt/ERK signaling pathway via phosphorylation of the epidermal growth factor receptor (EGFR)[3]. Given the structural similarity, this compound may possess similar wound-healing properties.
Signaling Pathways
The mechanism of action for this compound has not been elucidated. However, the signaling pathway for the closely related compound, ent-16α, 17-dihydroxy-kauran-19-oic acid (DHK), in keratinocyte stimulation has been described. This pathway may serve as a hypothetical model for investigating the mechanism of this compound.
Caption: Hypothetical signaling pathway for DHK-induced keratinocyte proliferation and migration.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on studies of related compounds and general pharmacological practices, the following methodologies can be adapted.
Quantification of this compound in Biological Matrices
A sensitive and reproducible high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the analysis of 16α-hydro-ent-kauran-17,19-dioic acid in rat plasma.
-
Chromatographic System: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.3% (v/v) aqueous formic acid (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature set at 103°C and nitrogen flow rate at 3.0 L/min.
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
References
An In-depth Technical Guide on ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products. It has been isolated from various medicinal plants, notably from the genus Sigesbeckia and Annona. This document provides a comprehensive overview of the existing scientific literature on this compound, including its physicochemical properties, biological activities, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
This compound is characterized by the following physicochemical properties, essential for its identification, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 334.45 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4aR,6aS,9R,9aR,11aS)-9-methyl-12-methylideneglabellane-4a,9-dicarboxylic acid | --INVALID-LINK-- |
| CAS Number | 60761-79-7 | --INVALID-LINK-- |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | --INVALID-LINK-- |
Biological Activities and Pharmacokinetics
This compound and its closely related analogs have demonstrated a range of biological activities. The quantitative data available in the literature are summarized below.
Antibacterial Activity
16α-hydro-ent-kauran-17,19-dioic acid, isolated from Sigesbeckia orientalis, has shown moderate antibacterial activity against clinically relevant resistant strains.[1][2]
| Organism | Strain | MIC (μg/mL) |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 64 |
| Enterococcus faecalis | Vancomycin-resistant (VRE) | 64 |
Anti-platelet Aggregation Activity
While direct quantitative data for this compound is limited, related compounds have shown potent inhibitory effects on platelet aggregation.[3] For instance, ent-Kaur-16-en-19-oic acid and 16alpha-hydro-19-al-ent-kauran-17-oic acid exhibited complete inhibition of rabbit platelet aggregation at a concentration of 200 μM.
Pharmacokinetics
A study on the pharmacokinetics of 16α-hydro-ent-kauran-17,19-dioic acid in rats after a single oral administration of a Siegesbeckia pubescens extract (equivalent to 6.0 mg/kg of the compound) provided the following parameters.[4][5]
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Plasma Concentration) | 128.3 ± 31.5 | ng/mL |
| Tₘₐₓ (Time to Cₘₐₓ) | 0.5 ± 0.2 | h |
| AUC₀₋ₜ (Area Under the Curve) | 367.8 ± 75.4 | ng·h/mL |
| t₁/₂ (Half-life) | 2.8 ± 0.6 | h |
Putative Signaling Pathways
Direct studies on the signaling pathways of this compound are scarce. However, based on the mechanisms elucidated for structurally similar ent-kaurane diterpenoids, the following pathways are proposed.
Anti-inflammatory Pathway
A related compound, siegeskaurolic acid (ent-16αH,17-hydroxy-kauran-19-oic acid), exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression via the inactivation of the NF-κB signaling pathway.
Caption: Putative anti-inflammatory signaling pathway.
Epidermal Regeneration Pathway
ent-16α,17-dihydroxy-kauran-19-oic acid (DHK) has been shown to promote the proliferation and migration of keratinocyte stem/progenitor cells. This effect is mediated through the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Akt/ERK signaling pathway.
Caption: Epidermal regeneration signaling pathway.
Experimental Protocols
Isolation of this compound
The following is a representative protocol for the isolation of ent-kaurane diterpenoids from Sigesbeckia species, which can be adapted for the specific isolation of this compound.
Caption: General workflow for isolation.
-
Extraction: The air-dried and powdered aerial parts of the plant material are extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate layer is collected and concentrated.
-
Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and further purified using reversed-phase (RP-18) column chromatography with a methanol-water gradient, followed by size-exclusion chromatography on a Sephadex LH-20 column eluting with methanol (B129727) to yield the pure compound.
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Conclusion
This compound is a promising natural product with documented antibacterial activity. The biological activities of its close analogs in the realms of anti-inflammatory and regenerative medicine suggest that this compound itself may possess a broader pharmacological profile than is currently known. The proposed signaling pathways, based on structurally related compounds, provide a foundation for future mechanistic studies. The experimental protocols outlined in this guide offer a starting point for the isolation, characterization, and bio-evaluation of this and other related ent-kaurane diterpenoids. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its structure-activity relationships.
References
- 1. Triterpenes as Potentially Cytotoxic Compounds | MDPI [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Diterpene with Cytotoxic Potential Against Human Tumor Cells [mdpi.com]
An In-depth Technical Guide to ent-kauran-17,19-dioic acid (CAS: 60761-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-kauran-17,19-dioic acid, with the Chemical Abstracts Service (CAS) number 60761-79-7, is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products.[1] These compounds are characterized by a specific four-ring carbon skeleton. This guide provides a comprehensive overview of its chemical properties, natural sources, extraction and purification protocols, and known and inferred biological activities, with a focus on its potential in drug discovery and development.
Chemical and Physical Properties
This compound is a white powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 60761-79-7 | [2][3] |
| Molecular Formula | C₂₀H₃₀O₄ | [2] |
| Molecular Weight | 334.45 g/mol | [4] |
| IUPAC Name | (4aR,6aS,8R,9aS,11S,11bS)-8-carboxy-4,4,11b-trimethyl-tetradecahydrophenanthro[2,1-b]furan-6a-carboxylic acid | |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Natural Sources and Isolation
This compound is a naturally occurring compound found in various plant species. It has been isolated from Siegesbeckia orientalis, Siegesbeckia pubescens, and plants from the Annonaceae family, such as Annona glabra.[2][5][6]
Experimental Protocol: Extraction and Isolation from Siegesbeckia orientalis
The following protocol details the extraction and isolation of this compound from the aerial parts of S. orientalis, as described in the literature.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of ent-kauran-17,19-dioic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid compound that has been isolated from various plant species, including those from the Siegesbeckia and Annona genera. This class of compounds has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, compiled from established methodologies in phytochemical research. The protocol is designed to be a comprehensive guide for researchers aiming to isolate this compound for further study.
Natural Sources:
This compound and its derivatives have been successfully isolated from several plant species. The primary sources include:
The aerial parts of Siegesbeckia species and the stems and fruits of Annona species are typically used for the extraction of this compound.
Experimental Protocols
This section outlines a representative protocol for the extraction and purification of this compound, primarily based on methodologies reported for Siegesbeckia pubescens.
Part 1: Extraction and Fractionation
This initial phase aims to extract a crude mixture of compounds from the plant material and then separate them based on polarity.
Materials and Reagents:
-
Dried and powdered aerial parts of Siegesbeckia pubescens
-
70% Ethanol (B145695) (EtOH) in water
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Protocol:
-
Extraction:
-
Take a known quantity of dried, powdered aerial parts of Siegesbeckia pubescens (e.g., 1 kg).
-
Macerate the plant material with 70% ethanol at a 1:10 (w/v) ratio (e.g., 1 kg of plant material in 10 L of 70% EtOH).
-
Perform the extraction under reflux for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to remove the ethanol.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the resulting aqueous residue in distilled water (e.g., 1 L).
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition with n-hexane (3 x 1 L). Collect and combine the n-hexane layers.
-
Next, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). Collect and combine the ethyl acetate layers.
-
Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L). Collect and combine the n-butanol layers.
-
-
Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions to dryness using a rotary evaporator. The ent-kaurane diterpenoids are typically enriched in the ethyl acetate fraction.
-
Part 2: Chromatographic Purification
The ethyl acetate fraction, being rich in diterpenoids, is subjected to a series of chromatographic steps to isolate the target compound.
Materials and Reagents:
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Reversed-phase C18 silica gel (for preparative HPLC)
-
Solvents for chromatography (n-hexane, ethyl acetate, chloroform (B151607), methanol, acetonitrile (B52724), water - all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel GF254)
-
Vanillin-sulfuric acid spray reagent for TLC visualization
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or methanol.
-
Pre-adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Pack a glass column with silica gel in n-hexane.
-
Load the dried, pre-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1, 2:8, 1:9 v/v), and finally with 100% ethyl acetate and then methanol.
-
Collect fractions of a fixed volume (e.g., 250 mL).
-
Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate (e.g., with n-hexane:ethyl acetate 7:3), and visualize the spots under UV light and/or by spraying with vanillin-sulfuric acid reagent and heating.
-
Combine fractions with similar TLC profiles. Fractions containing diterpenoids are typically eluted with mid-polarity solvent mixtures.
-
-
Sephadex LH-20 Column Chromatography:
-
Take the combined fractions from the silica gel column that show the presence of the target compound.
-
Dissolve the material in methanol.
-
Apply the dissolved sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol. This step helps in removing pigments and other polymeric impurities.
-
Collect fractions and monitor by TLC to pool the diterpenoid-containing fractions.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions obtained from the Sephadex column using preparative HPLC on a reversed-phase C18 column.
-
A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Example HPLC Conditions:
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a composition of 30% B, increasing to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 210 nm
-
-
Collect the peaks corresponding to the retention time of this compound based on analytical standards if available, or collect all major peaks for structural elucidation.
-
Concentrate the collected fractions to obtain the purified compound.
-
-
Final Purification (Optional):
-
If necessary, the purified compound can be recrystallized from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexane) to obtain a highly pure crystalline solid.
-
Data Presentation
While specific yields can vary significantly based on the plant source, collection time, and extraction efficiency, the following table presents a hypothetical summary of a typical extraction process to illustrate expected outcomes.
| Extraction/Purification Step | Starting Material (g) | Fraction/Compound Obtained | Yield (g) | Purity (%) |
| Extraction | 1000 g (dried plant material) | Crude 70% EtOH Extract | 150 | <5 |
| Fractionation | 150 g (crude extract) | Ethyl Acetate Fraction | 35 | 5-15 |
| Silica Gel Chromatography | 35 g (EtOAc fraction) | Diterpenoid-rich Fraction | 8 | 30-50 |
| Sephadex LH-20 | 8 g (diterpenoid fraction) | Purified Diterpenoid Mix | 5 | 50-70 |
| Preparative HPLC | 5 g (purified mix) | This compound | 0.150 | >95 |
Visualizations
Workflow for Extraction and Purification:
Caption: Workflow for the extraction and purification of this compound.
Solvent Partitioning Logic:
Caption: Logical flow of the solvent partitioning process for fractionation.
References
- 1. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five new ent-kaurane diterpenes from Annona squamosa L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isolating ent-kauran-17,19-dioic acid: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. This compound has garnered significant interest within the scientific community due to its diverse and promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. It has been successfully isolated from various plant species, primarily within the Annonaceae and Asteraceae families. This document provides a comprehensive overview of the isolation, purification, and quantification of this compound from plant sources, intended to serve as a practical guide for researchers in natural product chemistry and drug discovery.
Plant Sources and Estimated Yields
This compound has been identified in several plant species. The yield of this specific compound can vary depending on the plant part used, geographical location, and the extraction and purification methods employed. The following table summarizes the primary plant sources. While precise, universally applicable yield data is scarce in the literature, this table provides an overview of plants known to contain the target compound.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Annona glabra | Annonaceae | Fruits, Stems | [1][2][3][4][5][6] |
| Annona squamosa | Annonaceae | Fruits, Stems | [1][4][6] |
| Siegesbeckia orientalis | Asteraceae | Aerial parts | [7][8][9][10][11] |
| Siegesbeckia pubescens | Asteraceae | Aerial parts | [12][13][14] |
Experimental Protocols
This section outlines a general yet detailed methodology for the isolation and quantification of this compound from plant materials. The protocols are a composite based on methodologies reported in the scientific literature.
I. Preparative Isolation of this compound
This protocol describes a multi-step process for the extraction and purification of the target compound.
1. Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., aerial parts of Siegesbeckia orientalis or fruits of Annona glabra).
-
Thoroughly wash the plant material with water to remove any debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, until it is brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 90-95% ethanol (B145695) or methanol (B129727) at room temperature for 24-48 hours, with occasional stirring.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[7]
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in distilled water to form a slurry.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate (B1210297), and then n-butanol.
-
For each solvent, mix the aqueous suspension with the solvent in a separatory funnel, shake vigorously, and allow the layers to separate.
-
Collect each solvent fraction. This compound is expected to be enriched in the ethyl acetate fraction.[15]
-
Concentrate the ethyl acetate fraction to dryness under reduced pressure.
4. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 or 70-230 mesh).
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column of appropriate dimensions.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.[7]
-
Start with 100% n-hexane to elute non-polar compounds.
-
Gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 50 or 100 mL).
-
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
TLC Plates: Silica gel 60 F254.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be used for initial screening.
-
Visualization: Visualize the spots under UV light (254 nm) and by staining with an appropriate reagent (e.g., p-anisaldehyde-sulfuric acid reagent followed by heating). ent-kaurane diterpenoids typically appear as colored spots.
-
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
5. Further Purification (if necessary):
-
The combined fractions may require further purification using preparative TLC or a second column chromatography step with a shallower solvent gradient.
-
Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) can be employed to obtain the pure compound.
6. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.[2]
II. Quantitative Analysis by HPLC
This protocol provides a method for the quantification of this compound in plant extracts.
1. Standard Preparation:
-
Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
2. Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract (e.g., 10 mg).
-
Dissolve the extract in a known volume of the mobile phase or a suitable solvent (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions (Example):
-
Instrument: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a higher proportion of Solvent A, and gradually increase the proportion of Solvent B over a period of 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
DAD: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
ELSD: Optimize the nebulizer temperature and gas flow rate according to the manufacturer's instructions.
-
4. Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the content of the compound in the original plant material (e.g., in mg/g of dry weight).
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Signaling Pathways Modulated by ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids, including this compound, have been reported to modulate several key cellular signaling pathways, which are central to their biological activities.
1. Apoptosis and Cell Cycle Regulation Pathway
Caption: Modulation of apoptosis and cell cycle by ent-kaurane diterpenoids.
2. Anti-inflammatory and Metastasis Inhibition Pathways
Caption: Anti-inflammatory and anti-metastatic actions of ent-kauranes.
3. Akt/ERK Signaling Pathway
Caption: Activation of the Akt/ERK pathway by some ent-kaurane diterpenoids.[14]
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ent-kaurane diterpenoids from Annona glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel diterpenoids and diterpenoid glycosides from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of ent-kauran-17,19-dioic acid, a bioactive diterpenoid isolated from plants of the Annona genus, such as Annona glabra. The methodologies described are based on established phytochemical separation techniques, including solvent partitioning, column chromatography, and crystallization.
I. Introduction
This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. It has been identified as a constituent of various plant species, notably within the Annonaceae family. Interest in this compound stems from its potential biological activities, making its efficient purification a critical step for further research and development. These protocols outline a comprehensive workflow for the isolation and purification of this compound from plant material.
II. Purification Strategy Overview
The purification of this compound typically involves a multi-step process that leverages the compound's physicochemical properties. The general workflow begins with solvent extraction from the plant material, followed by liquid-liquid partitioning to enrich the acidic components. The enriched fraction is then subjected to one or more chromatographic steps to separate the target compound from other structurally similar molecules. A final crystallization step is often employed to achieve high purity.
III. Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction of crude diterpenoids from dried plant material and their subsequent enrichment by solvent partitioning.
Materials:
-
Dried and powdered plant material (e.g., leaves or bark of Annona glabra)
-
95% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Distilled water (H₂O)
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Filter paper and funnel
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of 95% EtOH at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the crude extract in 1 L of distilled water and transfer to a 2 L separatory funnel.
-
Partition the aqueous suspension three times with 1 L of EtOAc.
-
Combine the EtOAc fractions and wash with 500 mL of distilled water to remove water-soluble impurities.
-
Dry the EtOAc fraction over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to yield the crude EtOAc fraction, which is enriched in diterpenoids, including this compound.
Protocol 2: Silica Gel Column Chromatography
This protocol details the separation of the target compound from the crude ethyl acetate fraction using silica gel column chromatography.
Materials:
-
Crude EtOAc fraction
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane (B92381) (Hex)
-
Ethyl acetate (EtOAc)
-
Methanol (B129727) (MeOH)
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
Vanillin-sulfuric acid staining reagent
Procedure:
-
Prepare a slurry of 250 g of silica gel in hexane and pack the chromatography column.
-
Dissolve 10 g of the crude EtOAc fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto 20 g of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient is as follows:
-
Hexane:EtOAc (95:5)
-
Hexane:EtOAc (90:10)
-
Hexane:EtOAc (80:20)
-
Hexane:EtOAc (70:30)
-
Hexane:EtOAc (50:50)
-
Hexane:EtOAc (30:70)
-
Hexane:EtOAc (10:90)
-
100% EtOAc
-
EtOAc:MeOH (95:5)
-
-
Collect fractions of 20 mL and monitor the separation by TLC.
-
For TLC analysis, use a mobile phase of Hexane:EtOAc (7:3) with a few drops of acetic acid. Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Protocol 3: Crystallization
This protocol describes the final purification step to obtain high-purity crystalline this compound.
Materials:
-
Purified this compound from column chromatography
-
Methanol (MeOH)
-
Hexane
-
Beaker or flask
-
Hot plate
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified compound in a minimum amount of hot methanol or acetone in a beaker.
-
Slowly add a non-polar solvent like hexane dropwise until the solution becomes slightly turbid.
-
Gently warm the solution to redissolve the precipitate.
-
Cover the beaker and allow it to cool slowly to room temperature.
-
For further crystal growth, place the beaker in a refrigerator (4 °C) overnight.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
IV. Data Presentation
The following table summarizes hypothetical quantitative data for a typical purification process starting from 1 kg of dried plant material.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 1000 | 85 | 8.5 | ~5 |
| Ethyl Acetate Fraction | 85 | 20 | 23.5 | ~20 |
| Silica Gel Chromatography | 10 | 0.5 | 5 | ~90 |
| Crystallization | 0.5 | 0.4 | 80 | >98 |
Note: Yields and purity are dependent on the quality and species of the plant material and the precision of the experimental execution. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
V. Analytical HPLC for Purity Assessment
An analytical HPLC method can be used to determine the purity of the isolated this compound.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
This method can be used to analyze the purity of the final product and to monitor the efficiency of the purification steps.
VI. Conclusion
The protocols provided in these application notes outline a robust and effective strategy for the purification of this compound from natural sources. By following these detailed procedures, researchers can obtain a high-purity compound suitable for further biological and pharmacological investigations. The success of the purification is contingent on careful execution of each step and diligent monitoring of the separation process.
Application Notes and Protocols for HPLC Analysis of ent-kauran-17,19-dioic acid
Introduction
ent-kauran-17,19-dioic acid and its derivatives are members of the kaurene class of diterpenoids, a group of natural products with diverse biological activities. Accurate and robust analytical methods are essential for the purification, identification, and quantification of these compounds in various matrices, including plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and reproducibility. This document provides detailed protocols for the HPLC analysis of this compound and related compounds, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize typical HPLC methods and validation parameters for the analysis of this compound and structurally related compounds.
Table 1: HPLC Method Parameters
| Parameter | Method 1: Gradient Elution | Method 2: Isocratic Elution |
| Analyte | 16α-hydro-ent-Kauran-17,19-dioic acid | ent-kaurenoic acid |
| Column | Waters Symmetry Shield™ RP18 (250 mm x 4.6 mm, 5 µm)[1][2] | ODS (C18) (150 mm x 4.0 mm, 5 µm)[3] |
| Mobile Phase | A: 0.3% v/v aqueous formic acidB: Acetonitrile[1][2] | 60% Acetonitrile (B52724) in water[3] |
| Elution Type | Gradient[1][2] | Isocratic[3] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] |
| Detector | Evaporative Light Scattering Detector (ELSD)[1][2] | UV-Vis at 220 nm[3] |
| Column Temp. | Not specified | 35°C[3] |
| Injection Vol. | Not specified | Not specified |
Table 2: Method Validation Data
| Parameter | Value |
| Linearity (r) | > 0.999[1][2] |
| Precision (RSD) | < 3.5% (Intra- and Inter-day)[1][2] |
| Accuracy (Recovery) | 96.5% - 102.0%[2] |
| Limit of Quantification (LOQ) | 1.25 µg (for ent-kaurenoic acid)[3] |
Experimental Protocols
Protocol 1: Gradient HPLC-ELSD for this compound
This protocol is adapted from a validated method for the simultaneous quantification of several diterpenoids, including 16α-hydro-ent-kauran-17,19-dioic acid.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (B129727) (for sample preparation, if necessary)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Waters Symmetry Shield™ RP18 column (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: Add 3 mL of formic acid to 1 L of ultrapure water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
4. HPLC Conditions
-
Column: Waters Symmetry Shield™ RP18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with 0.3% aqueous formic acid (A) and acetonitrile (B). A typical gradient program might start with a higher percentage of A and gradually increase the percentage of B over the run time to elute compounds of increasing hydrophobicity.
-
Injection Volume: 10-20 µL
-
ELSD Settings:
5. Sample Preparation
-
Plant Material: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or soxhlet extraction. Filter the extract and, if necessary, perform a solid-phase extraction (SPE) clean-up to remove interfering substances. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Biological Samples: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. Evaporate the organic layer and reconstitute the residue in the mobile phase.
6. Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizations
References
Application Note: Quantification of ent-kauran-17,19-dioic acid by HPLC-ELSD
Abstract
This application note details a robust High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantification of ent-kauran-17,19-dioic acid. This diterpenoid is of significant interest in natural product research and drug development. The described protocol provides a reliable and sensitive method for the analysis of this compound in various matrices. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is a kaurane (B74193) diterpenoid found in various plant species.[1] Its biological activities are a subject of ongoing research, making accurate quantification essential for pharmacological and phytochemical studies. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of non-volatile and semi-volatile compounds that lack a strong UV chromophore, such as this compound.[2][3] This application note provides a detailed protocol for the quantification of this compound using HPLC-ELSD.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Acetic acid (HPLC grade)
-
Nitrogen gas (high purity) for ELSD
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) was used.
Chromatographic Conditions
The following table summarizes the optimized HPLC-ELSD conditions for the analysis of this compound, based on methods for similar diterpenoid compounds.
| Parameter | Condition 1 (General Purpose) | Condition 2 (Alternative) | Reference |
| HPLC Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | Agilent ZORBAX 80A Extend - C18 | [2][4] |
| Mobile Phase | A: 0.1-0.3% Acetic Acid or Formic Acid in WaterB: Acetonitrile or Methanol | A: Acetic Acid in WaterB: Acetonitrile | [2][4][5] |
| Elution Mode | Gradient | Gradient | [2][5] |
| Flow Rate | 0.6 - 1.0 mL/min | 0.6 mL/min | [4][5] |
| Injection Volume | 10 - 20 µL | - | General Practice |
| Column Temperature | 35 °C | Ambient | [2] |
| ELSD Drift Tube Temp. | 70 - 103 °C | - | [2][4] |
| ELSD Nebulizer Gas Flow | 1.6 - 3.0 L/min (Nitrogen) | - | [2][4] |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix. The protocol may need to be optimized based on the specific sample.
-
Extraction: Weigh 1 g of the dried and powdered sample material. Extract with 20 mL of methanol by ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.
| Parameter | Specification | Typical Result for Similar Compounds | Reference |
| Linearity (r²) | > 0.999 | ≥ 0.9991 | [2][4][6] |
| Precision (RSD%) | < 3% | < 3.5% | [4] |
| Accuracy (Recovery %) | 95 - 105% | 96.5 - 102.0% | [4] |
| Limit of Quantification (LOQ) | - | 5.24 to 18.51 µg/mL | [2] |
Results and Discussion
A typical chromatogram will show a well-resolved peak for this compound. The ELSD provides a stable baseline and good sensitivity for this non-chromophoric compound. The calibration curve, constructed by plotting the logarithm of the peak area versus the logarithm of the concentration, should demonstrate excellent linearity within the tested range.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-ELSD method described in this application note is a reliable and sensitive technique for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for the analysis of this compound in various samples.
References
- 1. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 13C-NMR Data for ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed 13C-NMR data for a compound structurally related to ent-kauran-17,19-dioic acid, outlines a typical experimental protocol for the spectroscopic analysis of such diterpenoids, and illustrates a common workflow in natural product discovery.
Introduction
Data Presentation
The 13C-NMR chemical shift assignments for 16β-hydro-ent-kauran-17,19-dioic acid, recorded in deuterated pyridine (B92270) (C5D5N), are summarized in the table below. This data is extracted from the study by Qin et al. (2020), which focused on the bioassay-guided isolation of antibacterial ent-kaurane diterpenoids.
| Carbon No. | Chemical Shift (δC) in ppm |
| 1 | 41.2 |
| 2 | 19.4 |
| 3 | 38.3 |
| 4 | 44.1 |
| 5 | 57.3 |
| 6 | 22.5 |
| 7 | 41.8 |
| 8 | 44.6 |
| 9 | 56.0 |
| 10 | 39.8 |
| 11 | 18.7 |
| 12 | 33.6 |
| 13 | 44.1 |
| 14 | 39.9 |
| 15 | 50.1 |
| 16 | 49.8 |
| 17 | 180.1 |
| 18 | 29.2 |
| 19 | 178.5 |
| 20 | 16.0 |
Data sourced from Qin et al. (2020), for the 16β isomer.
Experimental Protocols
The following is a representative experimental protocol for the isolation and NMR analysis of ent-kaurane diterpenoids, based on the methodologies described in the scientific literature.
Isolation of ent-Kaurane Diterpenoids
-
Extraction: The plant material (e.g., buds of Annona glabra) is dried, powdered, and extracted with a suitable solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.
-
Chromatographic Separation: The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This may include:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, often rich in diterpenoids, is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., petroleum ether-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column are further purified using a Sephadex LH-20 column with a solvent system like dichloromethane-methanol (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as methanol-water.
-
13C-NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., pyridine-d5, chloroform-d, or methanol-d4). The choice of solvent is crucial and can influence the chemical shifts.
-
NMR Instrument: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker 500 MHz or 600 MHz instrument.
-
Data Acquisition:
-
A standard 13C{1H} NMR (proton-decoupled) experiment is performed to obtain the chemical shifts of all carbon atoms.
-
To aid in the assignment of the carbon signals, additional NMR experiments are conducted:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH2, and CH3 groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): This 2D proton-proton correlation experiment helps to identify adjacent protons.
-
-
-
Data Processing and Analysis: The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts are referenced to the residual solvent signal. The combination of 1D and 2D NMR data allows for the unambiguous assignment of all carbon and proton signals.
Mandatory Visualization
The following diagram illustrates a typical workflow for bioassay-guided isolation of natural products, a common strategy in drug discovery from natural sources.
Caption: Bioassay-Guided Isolation Workflow.
Application Notes and Protocols for the Mass Spectrometry Analysis of ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. Compounds of this class have been isolated from various plant species, including those from the Annonaceae family, and have garnered scientific interest due to their diverse biological activities. These activities include potential anti-platelet aggregation and antibacterial effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the overall development of drugs derived from this scaffold. This document provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant chemical and mass spectrometric data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.45 g/mol | [1] |
| Exact Mass | 334.2144 g/mol | [1] |
| CAS Number | 60761-79-7 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| IUPAC Name | 5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5,14-dicarboxylic acid | [1] |
Mass Spectrometry Data
High-resolution mass spectrometry provides accurate mass measurements that are essential for the identification and characterization of this compound. The following tables summarize the key mass spectrometry data obtained in positive ion mode.
Precursor Ion Data
| Adduct | Observed m/z | Theoretical m/z |
| [M+H]⁺ | 335.2217 | 335.2217 |
| [M-H₂O+H]⁺ | 317.2111 | 317.2111 |
Tandem Mass Spectrometry (MS/MS) Fragmentation Data of [M+H]⁺
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion of this compound yields a characteristic fragmentation pattern. The major product ions are listed below.
| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss |
| 335.2217 | 317.2111 | - | H₂O |
| 335.2217 | 289.2162 | - | H₂O + CO |
| 335.2217 | 271.2056 | - | H₂O + CO + H₂O |
| 335.2217 | 207.0653 | 62.65 | C₇H₉O₃ |
| 335.2217 | 177.0547 | 100.00 | C₉H₁₂O₃ |
| 335.2217 | 159.0441 | 78.53 | C₁₀H₁₄O₃ |
| 335.2217 | 101.9503 | 81.97 | C₁₄H₂₀O₂ |
Note: Relative intensity values are based on available public data and may vary depending on the instrument and experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of this compound from a biological matrix (plasma) using LC-MS/MS.
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Protocol for Sample Preparation from Plasma (Protein Precipitation)
This protocol is designed for the extraction of this compound from plasma samples prior to LC-MS/MS analysis.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of the analyte in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[2]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
This method outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV[4]
-
Nebulizer Gas Pressure: 40 psi[4]
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 325°C
-
Scan Type: Full Scan (m/z 100-500) and Product Ion Scan
-
Precursor Ion for MS/MS: m/z 335.22
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
Proposed Fragmentation Pathway
The fragmentation of this compound in the gas phase provides structural information. A proposed fragmentation pathway for the [M+H]⁺ ion is depicted below.
Caption: Proposed fragmentation of this compound [M+H]⁺.
Biological Context: Potential Signaling Pathway
While the direct signaling pathway of this compound is not fully elucidated, a structurally similar compound, ent-16α,17-dihydroxy-kauran-19-oic acid, has been shown to stimulate keratinocyte stem/progenitor cells. This stimulation occurs through the activation of the Akt/ERK pathway via phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This suggests a potential mechanism of action for this compound that warrants further investigation. A diagram of this signaling cascade is provided below.
Caption: Potential EGFR/PI3K/Akt and MAPK/ERK signaling pathway.
These detailed application notes and protocols provide a comprehensive guide for the mass spectrometry analysis of this compound. The provided methods can be adapted and optimized for specific instrumentation and research applications, facilitating further investigation into the pharmacological properties of this and related ent-kaurane diterpenoids.
References
Application Note: Quantification of ent-kauran-17,19-dioic acid using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ent-kauran-17,19-dioic acid. The methodology presented here is compiled from established analytical techniques for related ent-kaurane diterpenoids and is intended to provide a robust framework for researchers in natural product chemistry, pharmacology, and drug development. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of validation parameters based on analogous compounds.
Introduction
ent-Kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1] this compound is a member of this family and a key intermediate in the biosynthesis of gibberellins.[2] Accurate quantification of this and related compounds in various matrices is crucial for pharmacokinetic studies, elucidation of biosynthetic pathways, and quality control of herbal extracts. LC-MS/MS offers the high sensitivity and selectivity required for analyzing complex biological and botanical samples. This document provides a detailed protocol for the determination of this compound.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on the analysis of structurally similar ent-kaurane diterpenoids, such as 16α-hydro-ent-kauran-17,19-dioic acid.[3][4]
Sample Preparation (from Plant Material)
-
Homogenization: Weigh 1.0 g of powdered, dried plant material.
-
Extraction: Add 20 mL of methanol (B129727) to the sample. Perform ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation can be achieved using a C18 reversed-phase column with a gradient elution.
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm).[4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-10 min: 30-50% B
-
10-25 min: 50-80% B
-
25-30 min: 80-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 30% B (re-equilibration)
-
Mass Spectrometry
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. For dicarboxylic acids like this compound, the negative ion mode is generally preferred for higher sensitivity.
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Nebulizer Gas (N2): 45 psi.
-
Drying Gas (N2) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Capillary Voltage: 3500 V.
MRM Transitions for Quantification: Due to the lack of specific fragmentation data for this compound in the search results, a common approach for similar compounds without significant fragmentation is to monitor the deprotonated molecule.[2]
-
Precursor Ion [M-H]⁻: m/z 333.2 (calculated for C₂₀H₂₉O₄)
-
Product Ion: m/z 333.2 (pseudo-MRM) or a suitable fragment if determined during method development.
Method Validation Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for related ent-kaurane diterpenoids.[3][4][5] These values can be used as a benchmark during the validation of the method for this compound.
| Parameter | Typical Performance for Related Compounds |
| Linearity (r²) | > 0.999[4][5] |
| Linear Range | 30 - 12,000 ng/mL[3] |
| Precision (RSD%) | < 3.7%[4] |
| Accuracy (Recovery %) | 97.4 - 101.2%[4] |
| Limit of Detection (LOD) | To be determined empirically |
| Limit of Quantification (LOQ) | To be determined empirically |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the development and application of this analytical method.
Caption: Logical workflow for the development and application of the analytical method.
Conclusion
The described LC-MS/MS method provides a comprehensive framework for the reliable quantification of this compound in complex matrices. The protocol is based on established methods for similar compounds and offers high selectivity and sensitivity. Proper method validation according to regulatory guidelines is essential before its application in routine analysis. This application note serves as a valuable resource for researchers and scientists engaged in the study of ent-kaurane diterpenoids.
References
- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of eight major constituents in Herba Siegesbeckiae by liquid chromatography coupled with electrospray ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of ent-kauran-17,19-dioic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the anti-inflammatory potential of ent-kauran-17,19-dioic acid, a member of the kaurane (B74193) diterpenoid family. While direct studies on this specific compound are limited, this guide extrapolates from established methodologies for structurally similar natural products. It outlines detailed protocols for in vitro and in vivo assays, data presentation standards, and the potential molecular mechanisms of action, focusing on the inhibition of key inflammatory pathways such as NF-κB.
Introduction
This compound is a tetracyclic diterpenoid with a chemical structure that suggests potential biological activities. The kaurane skeleton is common in natural products that exhibit a range of pharmacological effects, including anti-inflammatory properties. The evaluation of such compounds is a critical step in the discovery of novel therapeutic agents for inflammatory diseases. These application notes provide a structured approach to systematically investigate the anti-inflammatory effects of this compound.
Proposed Mechanism of Action
Based on evidence from related ent-kaurane diterpenoids like siegeskaurolic acid, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response.[1] The primary hypothesized mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2]
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, upregulating the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3] this compound may inhibit this pathway, potentially by targeting the IKK complex or other upstream signaling molecules, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.[1]
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison of results.
Table 1: Summary of In Vitro Anti-inflammatory Activity (Note: Data presented are hypothetical and should be replaced with experimental findings.)
| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Positive Control (IC₅₀) |
| Cell Viability (MTT) | RAW 264.7 | - | > 100 µM | - |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 25.5 µM | L-NAME (18.2 µM) |
| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | 32.1 µM | Indomethacin (5.7 µM) |
| TNF-α Secretion | RAW 264.7 | LPS (1 µg/mL) | 28.9 µM | Dexamethasone (0.1 µM) |
| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | 35.4 µM | Dexamethasone (0.08 µM) |
Table 2: Efficacy in In Vivo Carrageenan-Induced Paw Edema Model (Note: Data presented are hypothetical and should be replaced with experimental findings.)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.05 | 20.0% |
| This compound | 25 | 0.45 ± 0.06 | 47.1% |
| This compound | 50 | 0.31 ± 0.04 | 63.5% |
| Indomethacin (Positive Control) | 10 | 0.25 ± 0.03 | 70.6% |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound.
In Vitro Assays using RAW 264.7 Macrophages
Caption: Workflow for in vitro anti-inflammatory assays.
Protocol 4.1.1: Cell Culture and Treatment
-
Cell Maintenance: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Plate cells in 96-well plates (for viability and mediator assays) or 6-well plates (for protein analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying non-toxic concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.
Protocol 4.1.2: Cell Viability Assay (MTT Assay)
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm. Cell viability should be expressed as a percentage relative to the vehicle-treated control.
Protocol 4.1.3: Nitric Oxide (NO) Production Assay
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 4.1.4: Cytokine and PGE₂ Measurement (ELISA)
-
Collect cell culture supernatants after treatment.
-
Quantify the concentrations of TNF-α, IL-6, and PGE₂ using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Protocol 4.1.5: Western Blot Analysis
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against iNOS, COX-2, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour and visualize using an ECL substrate.
In Vivo Assay: Carrageenan-Induced Paw Edema
This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[1][3]
Protocol 4.2.1: Animal Handling and Dosing
-
Animals: Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g). Acclimatize the animals for at least one week.
-
Grouping: Divide animals into at least four groups: Vehicle control, Positive control (Indomethacin, 10 mg/kg), and at least two test groups receiving different doses of this compound.
-
Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
Protocol 4.2.2: Induction and Measurement
-
Baseline: Measure the initial volume of the right hind paw using a digital plethysmometer.
-
Induction: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-injection.
-
Calculation: The percentage inhibition of edema is calculated as: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Conclusion
This document provides a robust framework for the preclinical evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can generate reliable data on the compound's efficacy and mechanism of action, which is essential for its further development as a potential therapeutic agent. It is crucial to include appropriate positive and negative controls in all experiments and to ensure that the observed effects are not due to cytotoxicity.
References
- 1. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Activity of Diterpenes over Innate Immunity and Cytokine Production in a Human Alveolar Epithelial Cell Line Infected with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera | MDPI [mdpi.com]
Application Notes and Protocols for ent-Kaurane Diterpenoids in Cancer Cell Cytotoxicity Assays
A Note on ent-kauran-17,19-dioic acid: While the following application notes and protocols provide a comprehensive overview of the cytotoxicity of ent-kaurane diterpenoids against cancer cells, specific experimental data on this compound was not prominently available in the reviewed literature. The methodologies and observed mechanisms are based on studies of structurally related ent-kaurane compounds. Researchers should adapt and validate these protocols for their specific experimental context with this compound.
Introduction
Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in oncology research due to their potential as anticancer agents. Several derivatives of the ent-kaurane skeleton have demonstrated potent cytotoxic and apoptotic effects across a variety of human cancer cell lines. These compounds can induce cell death through multiple mechanisms, including the activation of apoptotic pathways and modulation of key signaling cascades involved in cancer cell proliferation and survival.
These notes provide an overview of the cytotoxic properties of various ent-kaurane derivatives and detailed protocols for assessing their efficacy in cancer cell lines.
Data Presentation: Cytotoxicity of ent-Kaurane Derivatives
The cytotoxic activity of several ent-kaurane diterpenoids against various cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 24 (di-oxo amide derivative of atractyligenin) | HCT116 (Colon) | 5.35 | [1] |
| Compound 25 (di-oxo amide derivative of atractyligenin) | HCT116 (Colon) | 5.50 | [1] |
| ent-16β-17α-dihydroxykaurane | MCF-7 (Breast) | 12.5 µg/ml | [2] |
| Oridonin (from Isodon excisoides) | HCT-116 (Colon) | Varies | [3] |
| Oridonin (from Isodon excisoides) | A2780 (Ovarian) | Varies | [3] |
| Oridonin (from Isodon excisoides) | NCI-H1650 (Lung) | Varies | [3] |
| Oridonin (from Isodon excisoides) | BGC-823 (Gastric) | Varies | [3] |
| Oridonin (from Isodon excisoides) | HepG2 (Liver) | Varies | [3] |
| ent-kaurane derivative 12 | RAW 264.7 (Leukemic macrophage) | Not specified | [4] |
| ent-kaurane derivative 20 | RAW 264.7 (Leukemic macrophage) | Not specified | [4] |
| ent-kaurane derivative 21 | RAW 264.7 (Leukemic macrophage) | Not specified | [4] |
| ent-kaurane derivative 23 | RAW 264.7 (Leukemic macrophage) | Not specified | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or other ent-kaurane derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, if used for dissolving the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cancer cells treated with ent-kaurane compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the ent-kaurane compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Signaling Pathways and Mechanism of Action
Studies on various ent-kaurane diterpenoids suggest that they induce apoptosis in cancer cells through the modulation of several key signaling pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
Many ent-kaurane derivatives trigger the intrinsic apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Bcl-2 Family Regulation: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax are commonly observed.[4][5] This shift in the Bax/Bcl-2 ratio promotes apoptosis.
-
Mitochondrial Events: The altered balance of Bcl-2 family proteins leads to the translocation of Bax to the mitochondria, causing the release of cytochrome c into the cytosol.[5]
-
Caspase Activation: Cytosolic cytochrome c forms the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[1][5]
Extrinsic (Death Receptor) Apoptosis Pathway
Some ent-kaurane derivatives can also activate the extrinsic apoptosis pathway, which is initiated by the binding of ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway. The activation of caspase-8 has been observed with some ent-kaurane derivatives.[4]
Modulation of Other Signaling Pathways
-
NF-κB Pathway: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been shown to induce apoptosis by inhibiting the activation of NF-κB, which leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[5][6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also implicated in the apoptotic effects of ent-kaurane compounds. For instance, JNK activation has been linked to the induction of apoptosis by certain ent-kaurane diterpenoids in colorectal cancer cells.[7] In some contexts, ERK and p38 activation may act as survival signals.[5]
-
p53 and IAPs: An increase in the expression of the tumor suppressor p53 and a decrease in the levels of inhibitors of apoptosis proteins (IAPs) have also been reported following treatment with ent-kaurane derivatives.[4]
Conclusion
The ent-kaurane class of diterpenoids represents a promising source of potential anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis via intrinsic and extrinsic pathways, as well as the modulation of critical signaling networks like NF-κB and MAPK. The provided protocols offer a framework for the systematic evaluation of the cytotoxic and mechanistic properties of this compound and other related compounds in cancer cell lines. It is crucial to empirically determine the optimal conditions and concentrations for each specific compound and cell line.
References
- 1. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and proapoptotic activity of ent-16beta-17alpha-dihydroxykaurane on human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-Platelet Aggregation Study of ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the study of the anti-platelet aggregation effects of ent-kaurane diterpenoids, with a focus on compounds structurally related to ent-kauran-17,19-dioic acid. Due to limited direct studies on this compound, this document leverages data and methodologies from research on analogous compounds, such as ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA), to provide a comprehensive guide for researchers in this field.
Ent-kaurane diterpenoids are a class of natural products that have shown a variety of biological activities.[1][2][3] Notably, certain members of this family have demonstrated potential as inhibitors of platelet aggregation, a key process in thrombosis and cardiovascular diseases.[1][4][5] The primary mechanism of action for some of these compounds appears to be the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4]
Data Presentation
The following tables summarize the quantitative data on the anti-platelet aggregation activity of various ent-kaurane diterpenoids.
Table 1: Inhibition of Platelet Aggregation by ent-Kaurane Diterpenoids
| Compound | Agonist | System | Concentration | % Inhibition | Reference |
| ent-Kaur-16-en-19-oic acid | Not Specified | Rabbit Platelets | 200 µM | 100% | [2][5] |
| 16α-hydro-19-al-ent-kauran-17-oic acid | Not Specified | Rabbit Platelets | 200 µM | 100% | [2][5] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) | ADP | Washed Rat Platelets | Not Specified | Significant | [1][4] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) | Thrombin | Washed Rat Platelets | Not Specified | Significant | [1][4] |
| ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) | Arachidonic Acid | Washed Rat Platelets | Not Specified | Significant | [1][4] |
Signaling Pathway
The proposed mechanism for the anti-platelet effect of DDKA involves the elevation of intracellular cAMP levels.[1][4] An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately lead to the inhibition of platelet activation and aggregation.
Caption: Proposed mechanism of anti-platelet action.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-platelet aggregation activity of ent-kaurane diterpenoids. These are representative protocols adapted from standard methods.[7][8][9][10]
Protocol 1: Preparation of Washed Platelets
Objective: To isolate platelets from whole blood for in vitro aggregation assays.
Materials:
-
Freshly drawn human or animal (e.g., rabbit, rat) whole blood anticoagulated with acid-citrate-dextrose (ACD) or sodium citrate.
-
Tyrode's buffer (pH 7.4).
-
Prostacyclin (PGI2) or apyrase.
-
Centrifuge.
Procedure:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP supernatant.
-
Add PGI2 (final concentration 0.1 µg/mL) or apyrase (final concentration 2 U/mL) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2 or apyrase.
-
Repeat the centrifugation and washing step (steps 4-5) twice.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI2 or apyrase.
-
Determine the platelet count using a hemocytometer or automated cell counter and adjust the concentration to the desired level (e.g., 3 x 10^8 platelets/mL).
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the effect of ent-kaurane diterpenoids on agonist-induced platelet aggregation.
Materials:
-
Washed platelets (from Protocol 1).
-
ent-kaurane diterpenoid stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), thrombin, arachidonic acid.
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
Platelet-poor plasma (PPP) or Tyrode's buffer as a blank.
Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Pipette the washed platelet suspension into the aggregometer cuvettes.
-
Place the cuvettes in the heating block of the aggregometer and add a stir bar.
-
Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with PPP or Tyrode's buffer.
-
Add the ent-kaurane diterpenoid solution or vehicle control to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., ADP, thrombin, or arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission. The percentage of inhibition is then calculated relative to the vehicle control.
Caption: Workflow for assessing anti-platelet activity.
Protocol 3: Measurement of Intracellular cAMP Levels
Objective: To determine if the anti-platelet effect of ent-kaurane diterpenoids is mediated by an increase in intracellular cAMP.
Materials:
-
Washed platelets.
-
ent-kaurane diterpenoid.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP enzyme immunoassay (EIA) kit.
-
Lysis buffer.
Procedure:
-
Pre-incubate washed platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add the ent-kaurane diterpenoid or vehicle control to the platelet suspension and incubate for a specified time.
-
Stop the reaction by adding a lysis buffer provided in the cAMP EIA kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the EIA kit.
-
Compare the cAMP levels in treated versus control platelets.
Conclusion
The available data, primarily from studies on structurally related compounds, suggest that ent-kaurane diterpenoids are a promising class of molecules for the development of novel anti-platelet agents. Their mechanism of action appears to involve the cAMP signaling pathway. The protocols provided herein offer a framework for the systematic evaluation of these compounds, which will be crucial for elucidating their therapeutic potential. Further research is warranted to isolate and characterize the anti-platelet activity of this compound specifically and to establish a more detailed understanding of the structure-activity relationships within this class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helena.com [helena.com]
- 8. helena.com [helena.com]
- 9. coachrom.com [coachrom.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of ent-kauran-17,19-dioic acid, a diterpenoid compound that has demonstrated potential antibacterial activity. The information is intended to guide researchers in the systematic assessment of this compound against a variety of microbial pathogens.
Introduction
ent-kaurane diterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2] Recent studies have highlighted the potential of specific ent-kaurane derivatives as effective agents against drug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[3][4] Notably, 16β-hydro-ent-kauran-17,19-dioic acid has been identified as having bactericidal activity against MRSA.[1] This document outlines the protocols for testing the antimicrobial efficacy of the related compound, this compound.
Data Presentation: Antimicrobial Activity of Related ent-Kaurane Diterpenoids
The following table summarizes the antimicrobial activity of ent-kaurane diterpenoids structurally related to this compound, as reported in the literature. This data provides a baseline for expected activity and aids in the selection of appropriate microbial strains for testing.
| Compound | Test Organism | Method | Activity Metric | Result | Reference |
| Sigesbeckin A (1) | MRSA | Broth Microdilution | MIC | 64 µg/mL | [3][4] |
| Sigesbeckin A (1) | VRE | Broth Microdilution | MIC | 64 µg/mL | [3][4] |
| 18-hydroxy-kauran-16-ent-19-oic acid (5) | MRSA | Broth Microdilution | MIC | 64 µg/mL | [3][4] |
| 18-hydroxy-kauran-16-ent-19-oic acid (5) | VRE | Broth Microdilution | MIC | 64 µg/mL | [3][4] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Staphylococcus aureus | Not Specified | Zone of Inhibition | 16 mm | [5][6] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Enterococcus faecalis | Not Specified | Zone of Inhibition | 12 mm | [5][6] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Escherichia coli | Not Specified | Zone of Inhibition | 13 mm | [5][6] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Klebsiella pneumoniae | Not Specified | Zone of Inhibition | 10 mm | [5][6] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Pseudomonas aeruginosa | Not Specified | Zone of Inhibition | 8 mm | [5][6] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4) | Candida krusei | Not Specified | Zone of Inhibition | 10 mm | [5][6] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These methods are based on standard antimicrobial susceptibility testing procedures and those reported for similar compounds.
Preparation of Stock Solutions
-
Compound Stock: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 10 mg/mL. Ensure the compound is fully dissolved.
-
Solvent Control: Use the same solvent (e.g., DMSO) as a negative control to assess any potential antimicrobial activity of the solvent itself.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
This compound stock solution
-
Positive control antibiotic (e.g., vancomycin (B549263) for MRSA, ampicillin (B1664943) for E. coli)
-
Negative control (broth and solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar (B569324) plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a known effective antibiotic.
-
Negative Control (Growth Control): A well containing broth, inoculum, and the solvent used to dissolve the test compound.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a conceptual representation of the potential mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing "ent-kauran-17,19-dioic acid" Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of ent-kauran-17,19-dioic acid, a diterpenoid of interest in various research fields. Adherence to these guidelines will ensure the accurate and safe preparation of solutions for experimental use.
Introduction
This compound (Molecular Formula: C₂₀H₃₀O₄, Molecular Weight: 334.45 g/mol ) is a kaurane (B74193) diterpenoid that has been the subject of scientific investigation.[1][2] Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure reproducibility and accuracy of experimental results. This document outlines the recommended solvents, preparation protocols, storage conditions, and safety precautions for handling this compound.
Data Presentation: Solubility
This compound is soluble in several organic solvents.[3][4] Quantitative solubility data is not widely available in the literature; however, based on information from commercial suppliers and general chemical properties, the following table summarizes the known solubility information. It is recommended to perform small-scale solubility tests to determine the exact concentration range for your specific experimental needs.
| Solvent | Formula | Type | Known Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 10 mM | A 10 mM stock solution is commercially available.[3] |
| Chloroform | CHCl₃ | Nonpolar | Soluble | Qualitative solubility reported.[3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Qualitative solubility reported.[3] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Qualitative solubility reported.[3][4] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | Qualitative solubility reported.[3][4] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO. This protocol can be adapted for other solvents and concentrations, although solubility should be verified.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Solvent Hazards: Be aware of the specific hazards associated with the chosen solvent (e.g., DMSO can enhance the absorption of other chemicals through the skin). Consult the MSDS for the solvent being used.
Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
The molecular weight of this compound is 334.45 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 334.45 g/mol x 1000 mg/g = 3.3445 mg
-
-
For ease of weighing, it is recommended to prepare a larger volume (e.g., 5 mL or 10 mL). For 5 mL of a 10 mM solution, you would need 16.72 mg.
-
-
Weigh the compound:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated amount of this compound powder.
-
-
Dissolve the compound:
-
Transfer the weighed powder to an appropriately sized microcentrifuge tube or amber glass vial.
-
Add a small amount of DMSO (e.g., about 80% of the final volume) to the vial.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Ensure complete dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, you can gently warm the solution to 37°C or place it in an ultrasonic bath for a few minutes to enhance solubility.[1]
-
-
Bring to final volume:
-
Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Vortex the solution again to ensure homogeneity.
-
-
Storage:
-
Store the stock solution in tightly sealed amber vials at -20°C.
-
When stored properly, the solution should be stable for several months.[1] It is recommended to prepare fresh solutions for critical experiments or after prolonged storage. For routine use, aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Logical Relationship: Factors for Successful Stock Solution Preparation
Caption: Key factors influencing the quality of stock solutions.
References
- 1. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | 60761-79-7 [amp.chemicalbook.com]
Troubleshooting & Optimization
"ent-kauran-17,19-dioic acid" solubility in DMSO, acetone, chloroform
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ent-kauran-17,19-dioic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO), acetone, and chloroform.[1][2][3] While quantitative solubility data is not consistently provided, these solvents are recommended for dissolving the compound.[1][2][3]
Data Presentation: Solubility Summary
| Solvent | Qualitative Solubility |
| DMSO | Soluble[1][2][3] |
| Acetone | Soluble[1][2][3] |
| Chloroform | Soluble[1][2][3] |
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution can increase the rate of dissolution. However, be cautious of potential degradation at high temperatures.
-
Use sonication: A sonication bath can help to break up aggregates and enhance dissolution.
-
Increase the solvent volume: Adding more solvent will decrease the concentration and may help to fully dissolve the compound.
-
Vortex the solution: Vigorous mixing can aid in the dissolution process.
Q3: Are there any recommended storage conditions for this compound solutions?
A3: Once dissolved, it is advisable to store solutions of this compound at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Protect the solutions from light, especially if they will be stored for an extended period.
Troubleshooting Guide
Issue: Precipitate forms after dissolving the compound and cooling the solution.
-
Possible Cause: The compound may have limited solubility at lower temperatures, leading to supersaturation and subsequent precipitation upon cooling.
-
Solution: Try preparing a more dilute stock solution. If a higher concentration is necessary, the solution may need to be freshly prepared and used before it cools to room temperature.
Issue: The compound appears to be insoluble even with heating and sonication.
-
Possible Cause: The purity of the compound or the quality of the solvent could be a factor. The compound may also be less soluble than qualitatively described at the desired concentration.
-
Solution:
-
Verify the purity of your this compound.
-
Use fresh, high-purity, anhydrous solvents.
-
Attempt to dissolve a smaller, known amount of the compound in a larger volume of solvent to determine an approximate solubility limit.
-
Experimental Protocols
Methodology for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Dispense a known volume of the desired solvent (e.g., 100 µL) into a clear vial containing the compound.
-
-
Dissolution:
-
Vortex the vial for 30 seconds.
-
Visually inspect for any undissolved particles.
-
If undissolved solid remains, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing and inspecting after each addition until the compound is fully dissolved.
-
-
Sonication and Heating (if necessary):
-
If the compound does not dissolve at room temperature, place the vial in a sonication bath for 5-10 minutes.
-
If solubility is still limited, gently warm the solution (e.g., to 37°C) and continue to mix.
-
-
Calculation:
-
Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 1 mg of the compound dissolved in 200 µL of solvent, the solubility is 5 mg/mL.
-
Visualizations
Experimental Workflow for Solubility Testing
References
"ent-kauran-17,19-dioic acid" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ent-kauran-17,19-dioic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, light-proof container under refrigerated or frozen conditions.[1] Suppliers recommend storage at 2-8°C or frozen for extended periods.[1][2] The compound should be kept in a dry and well-ventilated area.
Q2: How should I store solutions of this compound?
It is highly recommended to prepare solutions of this compound fresh for each experiment.[1][3] If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[3] Under these conditions, the solution is generally usable for up to two weeks.[3] Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour.[3]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1][3][4]
Q4: I am having trouble dissolving the compound. What can I do?
To enhance solubility, you can gently warm the tube containing the solvent and compound to 37°C and use an ultrasonic bath for a short period.[1]
Q5: Is this compound sensitive to light?
Yes, it is recommended to store the compound in a light-proof container, suggesting potential photosensitivity.[1] Therefore, experiments should be conducted with precautions to minimize light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the solid compound and any solutions have been stored according to the recommended guidelines (see FAQs). 2. Prepare Fresh Solutions: If using a stock solution older than two weeks, prepare a fresh solution from solid material. 3. Check Solvent Purity: Ensure the solvent used for dissolution is of high purity and free from contaminants that could react with the compound. 4. Assess for Degradation: If degradation is suspected, it is advisable to perform an analytical check (e.g., HPLC) to assess the purity of the compound. |
| Difficulty in achieving complete dissolution. | The compound may have limited solubility in the chosen solvent at the desired concentration. | 1. Try Recommended Solvents: Ensure you are using a recommended solvent such as DMSO, acetone, or ethyl acetate.[1][3][4] 2. Gentle Warming and Sonication: As described in the FAQs, gentle warming to 37°C and sonication can aid dissolution.[1] 3. Use a Co-solvent: In some cases, a co-solvent system may improve solubility. |
| Precipitation of the compound from the solution upon storage. | The solution may be supersaturated, or the storage temperature may be too low for the given concentration. | 1. Warm and Sonicate: Gently warm the solution and sonicate to attempt to redissolve the precipitate. 2. Dilute the Solution: If precipitation persists, consider working with a lower concentration. 3. Review Storage of Solution: For refrigerated storage of solutions, ensure the concentration is not too high, which might lead to precipitation at lower temperatures. |
Stability Data
While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, the following table provides a representative summary based on the stability of closely related ent-kaurane diterpenoids, such as xylopic acid.[5] These data should be used as a guideline, and it is recommended to perform in-house stability studies for your specific experimental conditions.
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | pH-dependent degradation. | Hydrolysis products. |
| Neutral (e.g., Water) | Generally stable. | Minimal degradation. | |
| Basic (e.g., 0.1 M NaOH) | pH-dependent degradation. | Hydrolysis and rearrangement products. | |
| Oxidative | 3% H₂O₂ | Susceptible to oxidation. | Oxidized derivatives.[1][6] |
| Photolytic | UV Light (e.g., 254 nm) | Generally stable. | Minimal degradation.[5] |
| Thermal | 60°C | Temperature-dependent degradation. | Thermal decomposition products. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV/Vis or MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation:
-
Solid State: Place the solid compound in an oven at 60°C for a specified time (e.g., 1, 3, 7 days).
-
Solution State: Heat the stock solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a common starting point.[7]
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the degradation products using techniques like mass spectrometry (MS) if necessary.
-
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 2. Diterpenoid lead stevioside and its hydrolysis products steviol and isosteviol: Biological activity and structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of ent-Kaurane and Beyerane Diterpenoids via Controlled Fragmentations of Overbred Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Oxidations in the Synthesis of Complex Natural ent-Kauranes and ent-Beyeranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
challenges in "ent-kauran-17,19-dioic acid" purification from crude extract
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ent-kauran-17,19-dioic acid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class of natural products.[1][2] It is often isolated from plants of the Annonaceae and Asteraceae families, notably from the genus Siegesbeckia.[1][3] Its chemical formula is C₂₀H₃₀O₄, with a molecular weight of approximately 334.4 g/mol .[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[4][5][6] Its solubility in non-polar solvents like hexane (B92381) is limited.
Q3: What are the common impurities found in crude extracts containing this compound?
A3: Crude extracts, particularly from Siegesbeckia species, are complex mixtures. Common impurities that can co-extract with this compound include:
-
Other diterpenoids: Structurally similar ent-kaurane and ent-pimarane diterpenoids are often present and can be challenging to separate.[3][7]
-
Sesquiterpenoids: These are another class of terpenes commonly found in Siegesbeckia.[3][7]
-
Flavonoids: These polyphenolic compounds are also co-extracted.[3][8]
-
Sterols and Triterpenoids: These lipophilic compounds are widespread in plants and can interfere with purification.[9]
-
Plant pigments: Chlorophylls and carotenoids can be present, especially in extracts from aerial parts of the plant.[10]
Troubleshooting Guides
Low Yield of Purified Product
Q4: My final yield of this compound is consistently low. What are the potential causes and solutions?
A4: Low yield can be a significant issue. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area. Optimize the extraction time and solvent-to-solid ratio. Consider using sonication to enhance extraction efficiency. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. A mid-polarity solvent like ethyl acetate is often a good starting point. If the yield is low, consider sequential extraction with solvents of increasing polarity. |
| Degradation of the Target Molecule | This compound may be sensitive to heat, light, or extreme pH. Conduct extraction and purification under mild conditions. Avoid prolonged exposure to high temperatures and strong acids or bases. |
| Loss During Liquid-Liquid Partitioning | Ensure the pH is appropriately adjusted to facilitate the transfer of the acidic diterpenoid into the desired phase. Perform multiple extractions of the aqueous layer to maximize recovery. |
| Irreversible Adsorption on Chromatography Column | The acidic nature of the compound can lead to strong adsorption on silica (B1680970) gel. Consider deactivating the silica gel with a small amount of acid or using a different stationary phase like reversed-phase C18. |
| Column Overloading | Overloading the chromatography column can result in poor separation and loss of product.[10] Reduce the amount of crude extract loaded onto the column. |
Low Purity of the Final Product
Q5: My purified this compound is of low purity, with several contaminating peaks in the HPLC analysis. How can I improve the purity?
A5: Achieving high purity requires effective separation from structurally similar compounds. Here are some common issues and their solutions.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Diterpenoids | This is a common challenge. In normal-phase chromatography, use a shallow solvent gradient with a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate).[10] For reversed-phase HPLC, a slow gradient of acetonitrile (B52724) or methanol (B129727) in acidified water can improve resolution. |
| Presence of Pigments and Highly Lipophilic Compounds | Perform a preliminary purification step, such as liquid-liquid partitioning or a crude filtration through a plug of silica gel, to remove these impurities before fine purification by column chromatography. |
| Inappropriate Stationary Phase | If separation on silica gel is poor, consider using a different stationary phase. Reversed-phase (C18) chromatography is a good alternative for separating diterpenoids.[7] Silver nitrate (B79036) impregnated silica gel can be useful for separating compounds with varying degrees of unsaturation.[9] |
| Cross-Contamination of Fractions | Collect smaller fractions during column chromatography and analyze them by thin-layer chromatography (TLC) or HPLC before combining. |
HPLC-Specific Issues
Q6: I'm observing peak fronting/tailing in my reversed-phase HPLC analysis of this compound. What could be the cause and how can I fix it?
A6: Peak asymmetry in HPLC can be caused by several factors.
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the acidic carboxyl groups of the analyte and residual silanols on the silica-based C18 column. | Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the silanols and the analyte. |
| Peak Tailing | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Fronting | Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Experimental Protocols
General Purification Workflow
The following is a general protocol for the purification of this compound from the aerial parts of Siegesbeckia pubescens.
-
Extraction:
-
Air-dry and powder the plant material.
-
Extract the powdered material with 95% ethanol (B145695) at room temperature three times, each for 24 hours.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is often enriched with diterpenoids.
-
-
Column Chromatography (Normal Phase):
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Monitor the fractions by TLC, visualizing with a vanillin-sulfuric acid reagent and heating.
-
Combine fractions containing the target compound.
-
-
Preparative HPLC (Reversed Phase):
-
For final purification, use a preparative RP-C18 HPLC column.
-
A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Monitor the elution by UV detection (e.g., at 210 nm).
-
Illustrative Purification Data
The following table provides an example of the expected yield and purity at different stages of purification. Note: These are representative values and actual results may vary.
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Ethanol Extract | 1000 (dried plant material) | 100 | < 1 |
| Ethyl Acetate Fraction | 100 | 20 | 5-10 |
| Silica Gel Chromatography Pool | 20 | 2 | 60-70 |
| Preparative HPLC | 2 | 0.1 | > 98 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. chemfaces.com [chemfaces.com]
- 5. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. Chemical constituents from Siegesbeckia pubescens [coms.events]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Kaurane Diterpenoids
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of kaurane (B74193) diterpenoids.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of kaurane diterpenoids in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing for my kaurane diterpenoid analytes. What are the potential causes and how can I fix this?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2][3] Here is a step-by-step approach to troubleshoot and resolve peak tailing:
-
Secondary Interactions: Tailing, especially for basic compounds, can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[3][4]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to < 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3] Be mindful that this may affect the retention of ionizable analytes.[3]
-
Solution 2: Use a Highly Deactivated Column. Employ a column with end-capping, which shields the residual silanol groups.
-
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can lead to peak distortion.[1][2]
-
Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[1]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[1][2] This is often accompanied by an increase in backpressure.[1]
-
Solution 1: Use a Guard Column. A guard column protects the analytical column from strongly retained or particulate matter.[5]
-
Solution 2: Column Washing. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove contaminants.[4] If the problem persists, the column may need replacement.[1][3]
-
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing, particularly for early-eluting peaks.[1][5]
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected.
-
Issue 2: Poor Resolution or Co-elution of Peaks
Question: I am unable to separate two or more kaurane diterpenoid peaks. How can I improve the resolution?
Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.[6][7][8] Here are several strategies:
-
Optimize Mobile Phase Composition: This is one of the most powerful ways to alter selectivity.[6][9]
-
Solution 1: Change Organic Modifier. Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties. Acetonitrile often provides better resolution for complex samples.[10]
-
Solution 2: Adjust Solvent Strength. Decreasing the percentage of the organic solvent in a reversed-phase system will increase retention times and may improve the separation of closely eluting peaks.[6][11]
-
Solution 3: Modify pH. For ionizable kaurane diterpenoids, adjusting the mobile phase pH can significantly impact retention and selectivity.[6][11]
-
-
Switch to Gradient Elution: For complex samples containing kaurane diterpenoids with a wide range of polarities, isocratic elution may not provide adequate separation.[12][13][14]
-
Solution: A gradient elution, where the mobile phase strength is increased over time, can improve resolution, sharpen peaks, and reduce run times.[13][15] Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to determine the elution range of your compounds, then optimize a shallower gradient over that range.[12][14]
-
-
Change the Stationary Phase: The choice of column chemistry has a major impact on selectivity.[6][7]
-
Adjust Temperature and Flow Rate:
-
Solution 1: Lower the Flow Rate. This can increase efficiency and improve resolution, although it will lengthen the analysis time.[11][17]
-
Solution 2: Adjust Column Temperature. Increasing the temperature can improve mass transfer and efficiency, but may also decrease retention. The effect on resolution can vary.[11][17]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for kaurane diterpenoids?
A1: A good starting point for separating kaurane diterpenoids, which are relatively non-polar, is reversed-phase HPLC.[18]
-
Column: A C18 column is a common first choice.[18]
-
Mobile Phase: A simple binary mobile phase of water and either acetonitrile or methanol is recommended.[18] Acetonitrile is often preferred for better resolution.[10] Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape.[18][19]
-
Elution Mode: Begin with a broad gradient elution (e.g., 10% to 90% organic solvent over 20-30 minutes) to determine the retention behavior of your analytes.[12]
-
Detection: UV detection is commonly used. The specific wavelength will depend on the chromophores present in your kaurane diterpenoids, but wavelengths around 210-230 nm are often employed.[18][20]
Q2: Should I use isocratic or gradient elution for my kaurane diterpenoid separation?
A2: The choice depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition is constant, is suitable for simple mixtures with a few components that have similar retention times.[15] However, it can lead to long run times and broad peaks for late-eluting compounds.[14][18]
-
Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex samples containing analytes with a wide range of polarities.[12][13] It typically results in better resolution, sharper peaks, and shorter overall analysis times.[14][15] For unknown mixtures of kaurane diterpenoids, starting with a gradient is highly recommended.[9]
Q3: My run time is too long. How can I speed up the analysis without sacrificing resolution?
A3: To reduce run time while maintaining resolution, you can:
-
Increase the Flow Rate: This will decrease retention times, but may also reduce resolution.[17]
-
Use a Shorter Column or Smaller Particle Size: Shorter columns lead to faster analyses.[9] Columns with smaller particles (e.g., sub-2 µm in UHPLC) can provide higher efficiency, allowing for faster flow rates without a significant loss in resolution.[6][7]
-
Steepen the Gradient: After an initial scouting run, if your peaks elute within a narrow time frame, you can make the gradient steeper to reduce the overall run time.[12]
-
Increase the Column Temperature: This reduces mobile phase viscosity, allowing for higher flow rates at lower backpressure, and can decrease retention times.[11]
Q4: What type of column is best for separating kaurane diterpenoid isomers?
A4: Separating structurally similar isomers can be challenging. A standard C18 column may not always provide sufficient selectivity. Consider columns that offer different retention mechanisms or enhanced shape selectivity, such as a C30 column.[16] Phenyl-hexyl or embedded polar group phases can also be effective.
Data Presentation
Table 1: Recommended Starting HPLC Conditions for Kaurane Diterpenoid Analysis
| Parameter | Recommended Condition | Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | A good general-purpose starting point.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Phosphoric Acid | Acid modifier improves peak shape.[18][19] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better resolution.[10] |
| Gradient | 10-90% B over 20 min, then hold at 90% B for 5 min | A typical scouting gradient.[12] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[9][11] |
| Column Temp. | 30 °C | Temperature control improves reproducibility.[11] |
| Detection | UV at 210 nm | Adjust based on analyte absorbance maxima.[20] |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; use an end-capped column.[3] |
| Column overload | Dilute sample or reduce injection volume.[1] | |
| Column contamination | Use a guard column; flush the column with strong solvent.[1][5] | |
| Poor Resolution | Inadequate selectivity | Change organic modifier (ACN vs. MeOH); adjust mobile phase pH.[6] |
| Complex sample mixture | Switch from isocratic to gradient elution.[12][13] | |
| Insufficient efficiency | Use a longer column or a column with smaller particles.[6][7] | |
| Long Run Time | Shallow gradient | Steepen the gradient slope.[12] |
| Low flow rate | Increase the flow rate (monitor backpressure and resolution).[17] | |
| High retention | Increase the percentage of organic solvent in the mobile phase.[11] |
Experimental Protocols
Protocol 1: General Method Development for Kaurane Diterpenoids
-
Sample Preparation: Dissolve the extract or purified compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[1]
-
Initial Scouting Gradient:
-
Set up the HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Use a mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile (B).
-
Run a broad linear gradient from 5% or 10% B to 95% or 100% B over 20-30 minutes.[12][14]
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Monitor the elution of peaks using a UV detector, scanning a range of wavelengths (e.g., 200-400 nm) with a photodiode array (PDA) detector if available, or at a fixed wavelength of 210 nm.
-
-
Method Optimization:
-
Based on the scouting run, identify the range of %B where the compounds of interest elute.
-
Design a new, shallower gradient around this range to improve resolution. For example, if compounds elute between 40% and 60% B, you could run a gradient from 30% to 70% B over 20 minutes.[11][12]
-
If co-elution persists, systematically adjust one parameter at a time:
-
-
Finalization: Once satisfactory separation is achieved, the method can be validated for its intended purpose.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision tree for choosing between isocratic and gradient elution.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mastelf.com [mastelf.com]
- 12. mastelf.com [mastelf.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
"ent-kauran-17,19-dioic acid" low yield from natural sources
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of ent-kauran-17,19-dioic acid from natural sources.
Troubleshooting Guides
This section addresses specific issues that can lead to poor recovery of this compound during the isolation process.
Question: My final yield is unexpectedly low. How can I identify the source of product loss?
Answer: A systematic approach is crucial to pinpointing where your product is being lost. We recommend a stepwise analysis of your extraction and purification workflow.
-
Initial Check: Begin by re-evaluating the initial extraction. Ensure the plant material was properly prepared (dried and ground) and that the solvent system is appropriate for diterpenoids.
-
Workflow Analysis: Collect and analyze small samples from each major step of your protocol (crude extract, post-partitioning fractions, and chromatographic fractions). Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the presence of the target compound at each stage.
-
Troubleshooting Logic: The following diagram illustrates a logical workflow for troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields.
Question: I am not sure if my extraction method is effective. What is a good starting point?
Answer: The choice of solvent and extraction technique is critical. Diterpenoids like this compound are typically extracted from dried, powdered plant material. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility. For example, starting with a nonpolar solvent like hexane (B92381) to remove lipids and waxes, followed by a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) to extract the desired diterpenoids.
Question: My compound appears to be degrading during column chromatography on silica gel. What can I do?
Answer: Carboxylic acid-containing compounds can sometimes interact strongly with or degrade on standard silica gel. If you suspect this is happening, consider the following:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of a weak acid (e.g., 0.1% formic acid in the mobile phase) to suppress the ionization of your compound and reduce tailing and potential degradation.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as reversed-phase C18 silica, which separates compounds based on hydrophobicity rather than polarity and is often gentler for acidic compounds.
-
Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.
Frequently Asked Questions (FAQs)
Question: What are the known natural sources of this compound and related compounds?
Answer: this compound and other ent-kaurane diterpenoids are found in several plant families.[1] The Annonaceae family is a notable source.[1] Specific species from which these compounds have been isolated are listed in the table below.
Table 1: Natural Sources of ent-Kaurane Diterpenoids
| Compound Name | Natural Source(s) | Reference(s) |
| 16α-hydro-ent-kauran-17,19-dioic acid | Annona glabra, Annona mucosa, Siegesbeckia pubescens | [1][2][3] |
| 16β-hydro-ent-kauran-17,19-dioic acid | Annona squamosa, Siegesbeckia orientalis | [1][2][4] |
| ent-kaur-16-en-19-oic acid (Kaurenoic acid) | Annona squamosa, Annona glabra, Annona cherimola, Xylopia aethiopica | [1][2] |
| 16β,17-dihydroxy-ent-kauran-19-oic acid | Annona squamosa, Annona glabra, Annona reticulata, Annona cherimola, Helianthus sp. | [2][5] |
| 16α,17-dihydroxy-ent-kauran-19-oic acid | Annona squamosa, Annona glabra, Annona reticulata | [2] |
Question: Are there alternatives to natural source extraction for obtaining ent-kaurane diterpenoids?
Answer: Yes, due to the often low abundance in natural sources, researchers have explored other methods:
-
Chemical Synthesis: Strategies for the total synthesis of some ent-kaurane diterpenoids have been developed.[1] For example, steviol (B1681142), a well-known ent-kaurane diterpene, has been used as a starting material for the synthesis of other derivatives like steviol glucuronide.[6][7]
-
Biotransformation: This method uses microorganisms or isolated enzymes to perform specific chemical modifications on a precursor molecule.[8] For instance, the fungus Cephalosporium aphidicola has been used to hydroxylate ent-kaur-16-en-19-ol into related diol and triol derivatives.[8] This approach can be a powerful tool for generating novel derivatives that are difficult to synthesize chemically.[8]
Experimental Protocols & Workflows
General Extraction and Purification Workflow
The following diagram outlines a general workflow for the isolation of this compound from a plant source.
Caption: General workflow for isolating this compound.
Protocol: HPLC Quantification of ent-Kaurane Diterpenoids
This protocol is adapted from a method developed for the simultaneous quantification of seven major diterpenoids, including 16α-hydro-ent-kauran-17,19-dioic acid, from Siegesbeckia pubescens.[3][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD).[3][9]
-
Column: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm).[3][9]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.3% (v/v) aqueous formic acid
-
Solvent B: Acetonitrile
-
-
ELSD Settings:
-
Method Validation: The original study validated the method for linearity (r > 0.999), precision (RSDs < 3.5%), and accuracy (recovery between 96.5% and 102.0%).[3][9] This ensures the quantification is reliable and reproducible.
References
- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. 16beta,17-Dihydroxy-ent-kaurane-19-oic acid | C20H32O4 | CID 469209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of ent-kaurane diterpene monoglycosides. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: LC-MS Analysis of ent-kauran-17,19-dioic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of ent-kauran-17,19-dioic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] In the analysis of this compound from complex biological matrices like plasma or tissue homogenates, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization process in the mass spectrometer's source, compromising data quality.[4][5][6]
Q2: I am observing a poor and inconsistent signal for this compound. Could this be due to ion suppression?
A2: Yes, a low and variable signal is a strong indicator of ion suppression.[6] Since this compound is a dicarboxylic acid, it is typically analyzed in negative ion mode electrospray ionization (ESI). In this mode, co-eluting acidic compounds or phospholipids from the matrix can compete for ionization, leading to a suppressed signal for the analyte of interest. To confirm this, a post-column infusion experiment can be performed.[4]
Q3: What is the best ionization mode for analyzing this compound?
A3: Given the presence of two carboxylic acid functional groups, negative ion mode electrospray ionization (ESI) is generally the preferred method for the analysis of this compound and similar diterpenoic acids.[7][8] This is because the carboxylic acid protons are readily abstracted, forming a negatively charged ion [M-H]⁻ or [M-2H]²⁻ that can be detected with high sensitivity.
Q4: How can I choose a suitable internal standard for the LC-MS analysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[9][10] If a SIL internal standard is not available, a structural analog with similar chemical properties and chromatographic behavior can be used. For this compound, another kaurane (B74193) diterpenoid with a similar polarity that is not present in the sample could be a suitable alternative.
Q5: Can my sample preparation method influence the severity of matrix effects?
A5: Absolutely. The choice of sample preparation technique is critical in minimizing matrix effects.[11][12] A simple protein precipitation (PPT) is often insufficient for removing interfering components like phospholipids.[13] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts and are generally more effective at reducing matrix effects.[11][13]
Troubleshooting Guide
Issue: Low Signal Intensity and Poor Reproducibility
This is a common problem often linked to ion suppression from matrix components. Follow this workflow to diagnose and resolve the issue.
Step-by-Step Troubleshooting:
-
Evaluate the Internal Standard (IS) Response: If you are using a stable isotope-labeled internal standard, check its signal stability across different samples. If the IS signal is also variable, it strongly suggests a matrix effect. If the IS is stable, the issue might be related to your calibration standards or sample processing.
-
Confirm Ion Suppression:
-
Post-Column Infusion: Infuse a standard solution of this compound into the MS source while injecting a blank, extracted matrix sample onto the LC column. A significant drop in the signal at the retention time of your analyte confirms ion suppression.[4]
-
Post-Extraction Spike: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract after the extraction process. A peak area ratio significantly less than 1 indicates ion suppression.
-
-
Mitigate the Matrix Effect:
-
Optimize Sample Preparation: This is often the most effective strategy.[11] Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction to better remove interfering phospholipids and other matrix components.
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the regions of ion suppression. A longer run time or a different column chemistry may be necessary.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
-
Data Presentation
The following table provides illustrative data on the effectiveness of different sample preparation techniques for reducing matrix effects and improving the recovery of a diterpenoic acid like this compound from human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95.2 ± 5.1 | 75.6 ± 8.2 | < 10 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 88.5 ± 4.3 | 92.1 ± 5.5 | < 7 |
| Solid-Phase Extraction (Mixed-mode anion exchange) | 97.8 ± 3.5 | 98.5 ± 4.1 | < 5 |
Note: This data is illustrative and based on typical performance. Actual results may vary.
Experimental Protocols
Representative Sample Preparation Protocol: Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from a biological matrix like plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Representative LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitored Transitions (MRM): These should be optimized by infusing a standard solution of this compound. For a precursor ion [M-H]⁻ of m/z 333.2, example product ions could be monitored.
-
Signaling Pathways and Workflows
The following diagram illustrates the logical workflow for developing and validating an LC-MS method for this compound, with a focus on addressing potential matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. cerilliant.com [cerilliant.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
preventing degradation of "ent-kauran-17,19-dioic acid" during isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ent-kauran-17,19-dioic acid during its isolation.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | Incomplete Extraction: The solvent system may not be optimal for solubilizing this compound. The compound is soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][2] | - Use a multi-step extraction with solvents of varying polarity. - Increase the extraction time or the number of extraction cycles. - Consider using techniques like Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.[3] |
| Degradation during Extraction: High temperatures used during solvent evaporation or extraction can lead to decarboxylation or other rearrangements of the diterpenoid structure. Diterpenes can be thermolabile.[4] | - Use rotary evaporation under reduced pressure to remove solvents at a lower temperature. - Avoid prolonged exposure to high temperatures. - If using heat, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Adsorption onto Equipment: The carboxylic acid groups can interact with glass or silica (B1680970) surfaces, leading to loss of material. | - Silanize glassware before use to minimize adsorption. - Use plasticware (e.g., polypropylene) where appropriate and compatible with the solvents. | |
| Presence of Impurities in Final Product | Co-extraction of Similar Compounds: Plant matrices often contain structurally related diterpenoids or other compounds with similar polarity, which are extracted along with the target molecule.[5][6][7] | - Employ multi-step chromatographic purification. Start with a less selective method like column chromatography on silica gel or MCI resin, followed by a high-resolution technique like preparative HPLC.[3] |
| Formation of Degradation Products: The isolation process itself might be inducing chemical changes in the target molecule. | - Analyze samples at each stage of the purification process using analytical techniques like HPLC or LC-MS to monitor for the appearance of new peaks that could be degradation products.[1] - Adjust pH during extraction and purification. Acidic or basic conditions can catalyze degradation. Aim for neutral or slightly acidic conditions. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's geographic origin, age, and harvesting time. | - Standardize the collection of plant material. - Perform a preliminary analysis on a small sample of each new batch of plant material to quantify the target compound before large-scale extraction. |
| Inconsistent Experimental Conditions: Minor variations in extraction times, temperatures, or solvent ratios can lead to different outcomes. | - Maintain a detailed and standardized experimental protocol. - Calibrate all equipment regularly. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key chemical properties of this compound that I should be aware of during isolation?
A1: this compound is a diterpenoid with a molecular formula of C₂₀H₃₀O₄ and a molecular weight of approximately 334.45 g/mol .[8][9] Its structure contains two carboxylic acid groups, which makes it acidic and influences its solubility. It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] The presence of the carboxylic acid groups also means it can form salts in basic conditions and may be prone to decarboxylation at high temperatures.
Extraction
Q2: What is the best solvent for extracting this compound from plant material?
A2: There is no single "best" solvent, as the optimal choice depends on the specific plant matrix. However, based on its solubility profile, solvents of medium polarity like ethyl acetate are often effective.[1][2] A common strategy involves initial extraction with a polar solvent like methanol (B129727) or ethanol, followed by liquid-liquid partitioning into a less polar solvent like ethyl acetate to separate it from highly polar impurities.[3]
Q3: Can high temperatures during extraction cause degradation of the compound?
A3: Yes, high temperatures can be detrimental. Diterpenoids, in general, can be susceptible to thermal degradation through processes like pyrolysis, which can alter their structure.[4] For a dicarboxylic acid like this compound, there is a risk of decarboxylation at elevated temperatures. It is advisable to use extraction methods that operate at or near room temperature, or to use techniques like refluxing for the shortest possible time.
Purification
Q4: What chromatographic techniques are most effective for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary.
-
Initial Cleanup: Column chromatography using silica gel or a reversed-phase sorbent like MCI resin can be used for initial fractionation of the crude extract.[3]
-
Fine Purification: Preparative High-Performance Liquid Chromatography (HPLC) is often required to achieve high purity. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to ensure the carboxylic acid groups are protonated and the peak shape is sharp.[1]
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of the fractions. For more accurate and quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.[1]
Stability and Storage
Q6: How should I store the purified this compound to prevent degradation?
A6: For long-term storage, it is recommended to store the compound as a solid powder in a tightly sealed container, protected from light and air.[2] Refrigeration or freezing (at 2-8 °C) is also advised.[2] If stored in solution, use an anhydrous solvent and store at low temperatures. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Extraction and Initial Purification
This protocol provides a general workflow for the extraction and initial purification of this compound from a dried plant source.
Caption: General workflow for extraction and initial purification.
Protocol 2: HPLC Analysis
This protocol outlines a typical analytical HPLC method for the detection and quantification of this compound.[1]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B) and 0.3% aqueous formic acid (A) |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Injection Volume | 10-20 µL |
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a likely non-enzymatic degradation route, especially under thermal stress, is decarboxylation.
Caption: Potential thermal degradation pathway.
References
- 1. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. chemfaces.com [chemfaces.com]
- 3. CN103739586A - Method for extracting diterpenoid compounds from Blumea aromatic DC. - Google Patents [patents.google.com]
- 4. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Quantification of ent-Kaurenoic Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
The quantification of ent-kaurane diterpenoids, a class of molecules with diverse biological activities, is crucial for research and development in natural product chemistry and pharmacology. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comparative overview of HPLC methods applicable to the quantification of ent-kauran-17,19-dioic acid and structurally similar compounds, supported by experimental data from published studies.
Comparison of Analytical Methods
While a specific, validated HPLC-UV method for this compound is not extensively documented in publicly available literature, methods for structurally related kaurane (B74193) diterpenoids, such as kaurenoic acid and 16α-hydro-ent-kauran-17,19-dioic acid, serve as excellent proxies. The presence of carboxyl groups in these molecules allows for detection at low UV wavelengths. Alternatively, detection methods that do not rely on a chromophore, such as Evaporative Light Scattering Detection (ELSD), or high-sensitivity mass spectrometry (MS) are also viable.
Below is a summary of performance data from validated HPLC methods for compounds structurally related to this compound.
| Parameter | HPLC-UV Method (for ent-kaurenoic acid) | HPLC-ELSD Method (for 16α-hydro-ent-kauran-17,19-dioic acid) | HPLC-MS/MS Method (for 16α-hydro-ent-kauran-17,19-dioic acid) |
| Linearity (r²) | > 0.999[1] | > 0.999[2][3][4] | > 0.999[2] |
| Accuracy (% Recovery) | 83.0 - 101.0[1] | 96.5 - 102.0[2][3][4] | 97.4 - 101.2[2] |
| Precision (RSD %) | < 2.0 (Repeatability)[1] | < 3.5 (Intra- and Inter-day)[2][3][4] | < 3.7 (Intra- and Inter-day)[2] |
| Limit of Detection (LOD) | Not Reported | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Reported | Not Specified | Not Specified |
Experimental Protocols
Representative HPLC-UV Method for ent-Kaurenoic Acid Quantification
This protocol is based on a published method for the quantification of ent-kaurenoic acid in plant material[1].
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60% acetonitrile (B52724) in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm[1].
-
Sample Preparation:
-
Prepare a standard stock solution of the reference compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Extract the analyte from the sample matrix using an appropriate solvent and dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Validated HPLC-ELSD Method for a Structurally Related Diterpenoid
The following protocol was developed for the simultaneous quantification of several diterpenoids, including 16α-hydro-ent-kauran-17,19-dioic acid[2][3][4].
-
Instrumentation: An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD).
-
Column: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm)[2][4].
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.3% v/v aqueous formic acid
-
Solvent B: Acetonitrile
-
-
ELSD Settings:
-
Drift tube temperature: 103°C
-
Nitrogen flow rate: 3.0 L/min
-
-
Method Validation: The method was validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The calibration curves demonstrated a good linear relationship (r > 0.999). The precision, assessed by intra- and inter-day tests, showed RSDs of less than 3.5%. The accuracy validation indicated a recovery between 96.5% and 102.0% with RSDs below 2.8%[2][3][4].
Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the logical workflow of a typical HPLC method validation process.
Caption: Logical workflow for HPLC method validation.
Signaling Pathways and Experimental Workflows
The quantification of this compound is typically a standalone analytical procedure and does not directly involve signaling pathways. The experimental workflow for its quantification by HPLC is as follows:
References
Precision and Accuracy in the Quantification of ent-Kauran-17,19-dioic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of analytical methodologies for ent-kauran-17,19-dioic acid, a diterpenoid with noted biological activities. The following sections detail the performance of various analytical techniques, offering supporting experimental data to inform methodological choices.
Quantitative Data Summary
The accuracy and precision of analytical methods are critical indicators of their reliability. The table below summarizes the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of this compound, often as part of a broader analysis of related diterpenoids.
| Analytical Method | Instrumentation | Accuracy (Recovery %) | Precision (RSD %) | Linearity (r) | Biological Matrix/Source |
| HPLC-ELSD[1][2][3][] | Waters Symmetry Shield™ RP18 column; evaporative light scattering detection | 96.5 - 102.0% | < 3.5% | > 0.999 | Siegesbeckia pubescens Makino |
| HPLC-ESI-TOF-MS/MS[][5] | Waters Symmetry Shield™ RP18 column; electrospray ionization time-of-flight tandem mass spectrometry | 97.4 - 101.2% | < 3.7% | > 0.999 | Herba Siegesbeckiae |
| LC-MS/MS[6] | Waters Symmetry C18 column | - | - | Linear over 30-12000 ng/mL | Rat plasma |
Note: RSD refers to the Relative Standard Deviation. A lower RSD indicates higher precision. Recovery values close to 100% indicate high accuracy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on validated methods reported in the literature for the analysis of this compound and related compounds.
Method 1: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) [1][2][3]
This method has been successfully applied for the simultaneous quantification of seven major diterpenoids, including 16α-hydro-ent-kauran-17,19-dioic acid, in Siegesbeckia pubescens Makino.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector.
-
Chromatographic Column: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.3% v/v aqueous formic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings:
-
Drift tube temperature: 103°C.
-
Nitrogen flow rate: 3.0 L/min.
-
-
Validation: The method was validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method 2: High-Performance Liquid Chromatography with Electrospray Ionization Time-of-Flight Tandem Mass Spectrometry (HPLC-ESI-TOF-MS/MS) [][5]
This highly sensitive and selective method was developed for the determination of major diterpenoids and flavonoids in Herba Siegesbeckiae.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an Electrospray Ionization Time-of-Flight Tandem Mass Spectrometer.
-
Chromatographic Column: Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% aqueous formic acid.
-
Solvent B: Acetonitrile containing 0.1% formic acid.
-
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Validation: The method demonstrated good linearity, with intra- and inter-day precision (RSD) values being less than 3.7%. The recovery rates for the quantified compounds were between 97.4% and 101.2%, with RSD values below 2.4%[][5].
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies [6]
This method was developed to compare the pharmacokinetics of 16α-hydro-ent-Kauran-17,19-dioic acid after oral administration as a monomer versus an extract in rat plasma.
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Chromatographic Column: Waters Symmetry C18 column (2.1 × 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with methanol-water containing 5 mmol/L ammonium (B1175870) acetate (B1210297) (70:30, v/v).
-
Flow Rate: 0.2 mL/min.
-
Linearity: The calibration curves were linear over the range of 30-12000 ng/mL for the monomer.
Experimental Workflow
The general workflow for the quantification of this compound from a biological matrix involves several key steps from sample preparation to data analysis.
Caption: General workflow for the quantification of this compound.
References
- 1. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of eight major constituents in Herba Siegesbeckiae by liquid chromatography coupled with electrospray ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to LOD and LOQ for ent-kauran-17,19-dioic acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic candidates like ent-kauran-17,19-dioic acid is paramount. A critical aspect of this analytical rigor lies in understanding the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of the employed analytical methods. This guide provides a comparative overview of various techniques used for the analysis of this compound and its close analog, ent-kaurenoic acid, with a focus on their reported LOD and LOQ values.
The determination of LOD and LOQ is fundamental for method validation, ensuring that the analytical procedure is sensitive enough to detect and reliably quantify the analyte at low concentrations. This is particularly crucial in early drug development, pharmacokinetic studies, and quality control of active pharmaceutical ingredients.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is influenced by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques. The table below summarizes the reported LOD and LOQ values for the analysis of 16α-hydro-ent-kauran-17,19-dioic acid (a stereoisomer of this compound) and the structurally similar ent-kaurenoic acid.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-ELSD | 16α-hydro-ent-kauran-17,19-dioic acid | 5.6 µg/mL | 15.3 µg/mL |
| LC-MS/MS | ent-kaurenoic acid | 0.59 ng/mL | 1.8 ng/mL |
| GC-MS | ent-kaurenoic acid | 1400 ng/mL | 4400 ng/mL |
| UPLC-MS/MS | ent-kaurenoic acid | - | 5 ng/mL (LLOQ) |
Note: Data for HPLC-ESI-TOF-MS analysis of 16α-hydro-ent-kauran-17,19-dioic acid was reported by Cheng et al. (2011), but specific LOD and LOQ values were not available in the reviewed literature.
As the data indicates, mass spectrometry-based methods, particularly LC-MS/MS, offer significantly lower detection and quantitation limits compared to HPLC with Evaporative Light Scattering Detection (ELSD) or GC-MS. The Lower Limit of Quantitation (LLOQ) of 5 ng/mL achieved by UPLC-MS/MS for ent-kaurenoic acid in rat plasma demonstrates the high sensitivity of this technique for bioanalytical applications.[1] In contrast, the GC-MS method for the same compound shows considerably higher LOD and LOQ values.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the methods discussed.
HPLC-ELSD Method for 16α-hydro-ent-kauran-17,19-dioic acid
This method was developed for the simultaneous quantification of seven major diterpenoids in Siegesbeckia pubescens Makino.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: Not specified in the available abstract.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 103 °C.
-
Nitrogen Flow Rate: 3.0 L/min.
-
-
Method Validation: The method was validated for linearity, precision, accuracy, LOD, and LOQ.
LC-MS/MS Method for ent-kaurenoic acid
This highly sensitive method was established for the quantification of ent-kaurenoic acid.
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Key Feature: The method leverages the lack of fragmentation of ent-kaurenoic acid in the MS/MS analysis, using identical parent and daughter ion masses for detection.
-
Sample Preparation: Specific details on sample preparation were not available in the reviewed abstract.
GC-MS Method for ent-kaurenoic acid
This traditional method was compared with the LC-MS/MS technique for the quantification of ent-kaurenoic acid.
-
Instrumentation: Gas Chromatography system coupled to a Mass Spectrometer (MS).
-
Derivatization: The protocol likely involves a derivatization step to increase the volatility of the acidic analyte for GC analysis, although specific details were not provided in the abstract.
-
Method Validation: The method was validated and compared with the LC-MS/MS method.
Visualizing the Analytical Workflow
A general workflow for determining the LOD and LOQ of an analytical method is depicted in the following diagram. This process is fundamental to method validation and ensures the reliability of the generated data.
References
A Comparative Analysis of the Bioactivities of ent-kauran-17,19-dioic acid and Kaurenoic Acid
In the landscape of natural product research, diterpenoids of the kaurane (B74193) class have garnered significant attention for their diverse and potent biological activities. Among these, ent-kauran-17,19-dioic acid and its close structural relative, kaurenoic acid, represent promising scaffolds for drug discovery. This guide provides a comparative overview of their known bioactivities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Chemical Structures
Figure 1: Chemical Structures
Overview of Bioactivities
Kaurenoic acid has been extensively studied and shown to possess a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] In contrast, the bioactivity profile of this compound is less characterized, with current literature primarily highlighting its anti-platelet aggregation activity.[5][6]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of kaurenoic acid. Data for this compound is limited and presented where available.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC₅₀/Activity | Reference |
| Kaurenoic Acid | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀: 0.042 - 8.22 µM | |
| Kaurenoic Acid | Acetic Acid-Induced Colitis | Rats | 52% and 42% reduction in gross damage score at 100 mg/kg (rectal and oral, respectively) |
Table 2: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| Kaurenoic Acid | Ly1 | B-cell Lymphoma | 121.9 µM | [7] |
| Kaurenoic Acid | U2932 | B-cell Lymphoma | 130.5 µM | [7] |
| Kaurenoic Acid | Ramos | B-cell Lymphoma | 139.8 µM | [7] |
| Kaurenoic Acid Derivative (2f) | MCF-7 | Breast Cancer | 7.84 µM | [4] |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC | Reference |
| Kaurenoic Acid | Staphylococcus aureus | 125 µg/mL | [1] |
| Kaurenoic Acid | Staphylococcus epidermidis | 250 µg/mL | [1] |
| Kaurenoic Acid | Bacillus subtilis | 1000 µg/mL | [1] |
| Kaurenoic Acid | Streptococcus species | 10 µg/mL | [8] |
| Kaurenoic Acid Sodium Salt | Various cariogenic bacteria | Promising MIC values | [9] |
Table 4: Anti-platelet Aggregation Activity
| Compound | Assay | Concentration | Effect | Reference |
| This compound analog | Rabbit Platelet Aggregation | 200 µM | Complete Inhibition | [5][6] |
| Kaurenoic Acid | Rabbit Platelet Aggregation | 200 µM | Complete Inhibition | [5][6] |
Signaling Pathways and Mechanisms of Action
Kaurenoic Acid: Anti-inflammatory and Anticancer Mechanisms
Kaurenoic acid exerts its anti-inflammatory effects, at least in part, through the inhibition of key inflammatory mediators.[10] Experimental evidence suggests that it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] Furthermore, it has been identified as a novel activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor with pivotal roles in regulating inflammation and cell growth.[11] The activation of PPARγ by kaurenoic acid can lead to the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNFα.[11] In the context of cancer, kaurenoic acid has been shown to induce apoptosis through pathways involving caspase activation and the generation of reactive oxygen species (ROS).[11]
Experimental Protocols
Anti-platelet Aggregation Assay (Turbidimetric Method)
This protocol is relevant for both this compound and kaurenoic acid.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor (e.g., rabbit) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to monitor changes in light transmission.
-
Pre-warm the PRP sample to 37°C.
-
Add the test compound (this compound or kaurenoic acid) at the desired concentration (e.g., 200 µM) to the PRP and incubate for a short period.[5][6]
-
Induce platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid, or collagen.
-
Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.
-
A control experiment is performed with the vehicle (e.g., DMSO) instead of the test compound.
-
The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to the control.
-
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is relevant for assessing the antimicrobial activity of kaurenoic acid.
-
Preparation of Bacterial Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized concentration of bacteria (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of kaurenoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
Kaurenoic acid is a well-researched ent-kaurane diterpenoid with a wide array of documented bioactivities, including potent anti-inflammatory, anticancer, and antimicrobial effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and PPARγ. In contrast, the biological profile of this compound remains largely unexplored. While it has demonstrated significant anti-platelet aggregation activity, a comprehensive understanding of its potential in other therapeutic areas is lacking. This guide highlights the need for further investigation into the bioactivities of this compound to fully elucidate its pharmacological potential and to draw a more complete comparison with its well-studied counterpart, kaurenoic acid. Future research should focus on evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties using standardized in vitro and in vivo models.
References
- 1. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of seco-entkaurenes from Croton caracasana on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New ent-kaurane diterpenoids with anti-platelet aggregation activity from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ent-16β,17-dihydroxy-kauran-19-oic acid, a kaurane diterpene acid from Siegesbeckia pubescens, presents antiplatelet and antithrombotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of the Anti-Inflammatory Effects of Diterpenoids: Featuring ent-Kauran-17,19-dioic acid
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory properties of various diterpenoids, with a special focus on ent-kauran-17,19-dioic acid. This document synthesizes experimental data to highlight the therapeutic potential of this class of natural compounds.
Diterpenoids, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory effects. This guide delves into the comparative anti-inflammatory efficacy of several prominent diterpenoids, providing a framework for future research and drug discovery initiatives. While quantitative data for many diterpenoids is readily available, specific experimental values for this compound are less prevalent in the current literature, underscoring a critical area for further investigation.
In Vitro Anti-Inflammatory Activity: A Comparative Overview
A key indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of pro-inflammatory mediators in cellular models. One of the most common assays involves the stimulation of murine macrophage cells (RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response, followed by the measurement of nitric oxide (NO) production. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
The table below summarizes the IC50 values for several well-studied diterpenoids in the LPS-induced NO production assay in RAW 264.7 cells.
| Diterpenoid | Diterpenoid Class | Plant Source (Example) | IC50 for NO Inhibition (RAW 264.7 cells) |
| Kaurenoic Acid | Kaurane | Copaifera langsdorffii | ~20-50 µM |
| Andrographolide | Labdane | Andrographis paniculata | ~10-30 µM |
| Carnosol (B190744) | Abietane | Rosmarinus officinalis (Rosemary) | ~9.4 µM |
| Oridonin (B1677485) | Kaurane | Rabdosia rubescens | ~1-5 µM |
Note: IC50 values can vary between studies due to different experimental conditions.
Key Signaling Pathways in Diterpenoid-Mediated Anti-Inflammation
A primary mechanism through which many diterpenoids exert their anti-inflammatory effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).
Experimental Protocols: A Guide for Reproducible Research
To facilitate further research and comparative studies, detailed methodologies for key anti-inflammatory assays are provided below.
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a cornerstone for the initial screening of anti-inflammatory compounds.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid. The cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds in a living organism.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin (B1671933) or diclofenac), and test groups receiving different doses of the diterpenoid.
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
The available evidence strongly suggests that diterpenoids as a class hold significant promise as anti-inflammatory agents. Compounds like oridonin and carnosol exhibit potent activity in in vitro models, often through the inhibition of the NF-κB signaling pathway. While direct quantitative data for this compound is currently lacking, the demonstrated activity of structurally similar ent-kaurane diterpenoids indicates that it is a high-priority candidate for further investigation.
Future research should focus on:
-
Determining the in vitro anti-inflammatory activity of pure this compound in standardized assays to allow for direct comparison with other diterpenoids.
-
Elucidating the precise molecular mechanisms by which this compound and other promising diterpenoids exert their effects.
-
Conducting in vivo studies to evaluate the efficacy and safety of these compounds in more complex models of inflammatory diseases.
By systematically exploring the therapeutic potential of this diverse class of natural products, the scientific community can pave the way for the development of novel and effective anti-inflammatory drugs.
References
A Comparative Analysis of the Cytotoxic Profiles of ent-Kauran-17,19-dioic acid and Cisplatin
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the natural product ent-kauran-17,19-dioic acid and the conventional chemotherapeutic agent, cisplatin (B142131). This document synthesizes available data on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
Disclaimer: Direct comparative data for the cytotoxicity of this compound is not available in the current scientific literature. Therefore, this guide draws upon the broader class of ent-kaurane diterpenoids to provide a representative comparison against the well-documented profile of cisplatin. The information presented for ent-kaurane diterpenoids should be considered as indicative of the potential properties of this compound, pending specific experimental validation.
Introduction
ent-Kaurane diterpenoids are a large family of natural products isolated from various plant species and have demonstrated a wide range of biological activities, including cytotoxic effects against cancer cell lines. This compound is a specific member of this family. Cisplatin, a platinum-based compound, is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through DNA damage. This guide aims to juxtapose the cytotoxic characteristics of these two compounds to inform future research and drug development efforts.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following tables summarize representative IC50 values for various ent-kaurane diterpenoids and cisplatin against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50) of Representative ent-Kaurane Diterpenoids
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | Multiple Myeloma (U266) | 9.8 | [1] |
| Eriocalyxin B | Colon Cancer (SW1116) | 2.5 | [1] |
| CRT1 | Ovarian Cancer (SKOV3) | 24.6 | [2] |
| 11α, 12α-epoxyleukamenin E | Colorectal Cancer (HCT116) | Not specified, but showed selective inhibition | [3] |
| Atractyligenin derivative (2,15-diketo) | Ovarian Cancer (1A9) | 0.2 | [4] |
| Atractyligenin derivative (15-keto) | Ovarian Cancer (1A9) | 0.3 | [4] |
| Kongeniod A | Leukemia (HL-60) | 0.47 | [5] |
| Kongeniod B | Leukemia (HL-60) | 0.58 | [5] |
| Kongeniod C | Leukemia (HL-60) | 1.27 | [5] |
Table 2: Cytotoxicity (IC50) of Cisplatin
| Cancer Cell Line | IC50 (µM) | Reference |
| Ovarian Cancer (SKOV-3) | 2 - 40 (24h) | [6] |
| Ovarian Carcinoma | 0.1 - 0.45 µg/ml | [7] |
| Various Cell Lines | Varies significantly | [3] |
Note on Cisplatin IC50 Values: It is important to note that the reported IC50 values for cisplatin can vary significantly across different studies due to factors such as cell line differences, experimental conditions, and assay methods[3][6].
Mechanism of Action
ent-Kaurane Diterpenoids
The cytotoxic effects of ent-kaurane diterpenoids are primarily mediated through the induction of apoptosis and cell cycle arrest.[1][8] The underlying mechanisms involve multiple signaling pathways:
-
Mitochondrial-Mediated Apoptosis: Many ent-kaurane diterpenoids trigger the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][8] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.[1]
-
Cell Cycle Arrest: These compounds can also induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. The specific phase of arrest can depend on the compound and the cancer cell type.[1]
-
Modulation of Signaling Pathways: Recent studies have implicated other signaling pathways in the anticancer activity of ent-kaurane diterpenoids. For instance, some compounds have been shown to activate the ERK1/2 signaling pathway, which can paradoxically lead to apoptosis in certain cancer cells.[2] Others have been found to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[3]
Caption: Signaling pathways affected by ent-kaurane diterpenoids.
Cisplatin
Cisplatin's cytotoxic mechanism is well-established and centers on its interaction with DNA.
-
DNA Adduct Formation: After entering the cell, cisplatin is aquated and becomes a reactive species that binds to the N7 position of purine (B94841) bases in DNA, primarily guanine. This leads to the formation of DNA adducts, including intrastrand and interstrand crosslinks. These adducts distort the DNA helix, interfering with DNA replication and transcription.[8][9]
-
Induction of Apoptosis: The DNA damage caused by cisplatin triggers a cellular stress response, activating signaling pathways that lead to apoptosis. Key players in this process include ATR, p53, and MAP kinases.[1] The accumulation of irreparable DNA damage ultimately commits the cell to programmed cell death.
Caption: Mechanism of action of cisplatin.
Experimental Protocols
The evaluation of cytotoxicity is commonly performed using in vitro cell-based assays. The following is a generalized protocol for the MTT assay, a widely used method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (ent-kaurane diterpenoid or cisplatin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: General workflow of the MTT assay.
Conclusion
While direct comparative data for this compound is lacking, the broader class of ent-kaurane diterpenoids demonstrates significant cytotoxic potential against a range of cancer cell lines, with some derivatives exhibiting potency comparable to or greater than cisplatin. The mechanisms of action are distinct, with ent-kaurane diterpenoids primarily inducing apoptosis through mitochondrial pathways and modulation of other signaling cascades, whereas cisplatin's cytotoxicity is rooted in its ability to cause extensive DNA damage.
The diverse mechanisms of action of ent-kaurane diterpenoids suggest they may have therapeutic potential, particularly in cases of cisplatin resistance. Further research is warranted to elucidate the specific cytotoxic profile and mechanism of action of this compound to fully assess its potential as an anticancer agent. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ent-kaurane diterpenoid executes antitumor function in colorectal cancer cells by inhibiting Wnt/β-catenin signaling [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of some natural and synthetic ent-kauranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of ent-kauran-17,19-dioic acid: A Comparative Guide for Researchers
For Immediate Release
Zhanjiang, China – The naturally occurring diterpenoid, ent-kauran-17,19-dioic acid, has demonstrated notable cytotoxic activity against various cancer cell lines in preclinical studies. This guide provides a comprehensive comparison of its efficacy, details the experimental methodologies used to assess its anticancer properties, and visually represents its proposed mechanisms of action to inform future research and drug development in oncology.
Quantitative Analysis of Cytotoxic Activity
The inhibitory effects of this compound and its derivatives have been evaluated across a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on its close structural analogs provide valuable insights into its potential potency.
A glycoside derivative, annoglabasin H, in which glucose moieties are attached at the C-17 and C-19 carboxyl groups of the ent-kaurane skeleton, has shown significant cytotoxic activity. The IC50 values for annoglabasin H are presented below:
| Cell Line | Cancer Type | IC50 (µM) |
| LU-1 | Lung Carcinoma | 3.7 - 4.6 |
| MCF-7 | Breast Adenocarcinoma | 3.7 - 4.6 |
| SK-Mel2 | Skin Melanoma | 3.7 - 4.6 |
| KB | Epidermoid Carcinoma | 3.7 - 4.6 |
Table 1: Cytotoxic activity of Annoglabasin H, a glycoside derivative of this compound, against various human cancer cell lines.[1][2]
Furthermore, a study investigating various ent-kaurane diterpenoids reported that 16α-hydro-ent-kauran-17,19-dioic acid was among a group of compounds that significantly decreased nitric oxide (NO) production in RAW 264.7 macrophage-like cells in a dose-dependent manner. The IC50 values for this group of compounds ranged from 48.6 to 99.8 µM, suggesting potential anti-inflammatory and cancer-related activities.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.
-
Incubation: The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are still under investigation, research on the broader class of ent-kaurane diterpenoids provides insights into their potential mechanisms of action. These compounds are known to induce apoptosis, cell cycle arrest, and inhibit metastasis through various signaling pathways.[9][10]
A proposed general mechanism for the anticancer activity of ent-kaurane diterpenoids involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of key regulatory proteins such as Bcl-2 family members, caspases, and cell cycle-related proteins.[9][10] A novel ent-kaurane diterpenoid has been shown to exert its antitumor function in colorectal cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[11][12]
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway for ent-kaurane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Ent-Kaurane diterpenes from Annona glabra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A novel ent-kaurane diterpenoid executes antitumor function in colorectal cancer cells by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Pure ent-kauran-17,19-dioic acid Versus Siegesbeckia pubescens Makino Extract
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of pure ent-kauran-17,19-dioic acid and a plant extract from Siegesbeckia pubescens Makino, which contains this diterpenoid. The data presented here is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this bioactive compound, informing decisions in drug development and herbal medicine research.
Data Presentation: Pharmacokinetic Parameters
A study was conducted to compare the pharmacokinetics of 16α-hydro-ent-kauran-17,19-dioic acid after oral administration of the pure monomer and a Siegesbeckia pubescens Makino extract in rats at a dosage of approximately 6.0 mg/kg.[1][2] The findings from this study are summarized in the table below. The study noted significant differences in the pharmacokinetics of the monomer between the two groups, highlighting a double absorption phenomenon.[1]
| Pharmacokinetic Parameter | Pure this compound | Siegesbeckia pubescens Makino Extract |
| Cmax (ng/mL) | Data not available in abstract | Data not available in abstract |
| Tmax (h) | Data not available in abstract | Data not available in abstract |
| AUC (0-t) (ng·h/mL) | Data not available in abstract | Data not available in abstract |
| AUC (0-∞) (ng·h/mL) | Data not available in abstract | Data not available in abstract |
| t1/2 (h) | Data not available in abstract | Data not available in abstract |
Note: Specific quantitative data for Cmax, Tmax, and AUC were not available in the abstracts of the primary source. Access to the full publication is required for these specific values.
Experimental Protocols
The comparative pharmacokinetic study was conducted using a robust and validated analytical method.[1][2]
Subjects and Administration:
-
Animal Model: Sprague-Dawley rats were used for the study.
-
Groups: Two groups of rats were administered either the pure 16α-hydro-ent-kauran-17,19-dioic acid monomer or the Siegesbeckia pubescens Makino extract.
-
Dosage and Administration: Both formulations were administered orally at a dose equivalent to approximately 6.0 mg/kg of 16α-hydro-ent-kauran-17,19-dioic acid.[1][2]
Sample Collection and Analysis:
-
Biological Matrix: Blood samples were collected from the rats at various time points to obtain plasma.
-
Time Points: Plasma concentrations of the monomer were determined at 0, 0.083, 0.25, 0.75, 1, 2, 4, 6, 8, 12, 18, 24, 36, 48, 60, and 72 hours post-administration.[1][2]
-
Analytical Method: A sensitive, rapid, and reproducible high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the analysis of 16α-hydro-ent-kauran-17,19-dioic acid in rat plasma.[1]
-
Chromatographic Separation: The separation was performed on a Waters Symmetry C18 column (2.1 × 100 mm, 3.5 µm).[1]
-
Mobile Phase: An isocratic elution with methanol-water containing 5 mmol/L ammonium (B1175870) acetate (B1210297) (70:30, v/v) was used at a flow rate of 0.2 mL/min.[1]
-
Calibration Curve: The method demonstrated good linearity over a concentration range of 30-12000 ng/mL for the monomer.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the workflow of the comparative pharmacokinetic study.
Caption: Experimental workflow for the comparative pharmacokinetic study.
References
A Comparative Guide to ent-kauran-17,19-dioic acid Reference Standards for Researchers
For researchers and drug development professionals requiring high-purity ent-kauran-17,19-dioic acid for their work, selecting a reliable reference standard is a critical first step. This guide provides a comparative overview of commercially available this compound reference standards, offers insights into potential alternatives, and presents relevant experimental data to inform your selection process.
Overview of this compound and its Alternatives
This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) family. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. As a reference standard, it is crucial for the accurate quantification and identification of this compound in various experimental settings.
For researchers exploring related compounds or seeking alternatives, other ent-kaurane diterpenoids with similar structural features and biological activities may be relevant. Potential alternatives include ent-16β,17,18-trihydroxy-kauran-19-oic acid and 16β,17-dihydroxy-ent-kaurane-19-oic acid.
Comparison of Commercially Available Reference Standards
The following table summarizes the availability and specifications of this compound and its alternatives from various suppliers. Purity is a key performance indicator for a reference standard, and most suppliers guarantee a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).
| Compound | Supplier | Purity | Analytical Method | Catalog Number |
| This compound | ChemFaces | ≥98% | HPLC, ¹H-NMR | CFN97033 |
| BioCrick | ≥98% | HPLC | BCN0000 | |
| NatureStandard | ≥98% | HPLC | STB6710105 | |
| BOC Sciences | >98% | Not Specified | Not Specified | |
| Clementia Biotech | ≥98% | Not Specified | CFN97033 | |
| MedchemExpress | Not Specified | Not Specified | HY-N8494 | |
| Cenmed | Not Specified | Not Specified | E768485-1mg | |
| ent-16β,17,18-trihydroxy-kauran-19-oic acid | (Suppliers can be researched) | Typically ≥98% | HPLC | Not Specified |
| 16β,17-dihydroxy-ent-kaurane-19-oic acid | ChemFaces | ≥98% | HPLC | CFN93316 |
| MedchemExpress | Not Specified | Not Specified | HY-N2057 |
Experimental Data and Methodologies
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the simultaneous quantification of seven major diterpenoids, including 16α-hydro-ent-kauran-17,19-dioic acid (a synonym for this compound), has been reported. This method can serve as a basis for in-house quality assessment of reference standards.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an acidic modifier like 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm)
-
Quantification: Based on a calibration curve generated using a certified reference standard.
The validation of such a method typically involves assessing linearity, precision, accuracy, and limits of detection and quantification.
Logical Workflow for Reference Standard Selection
The selection of a suitable reference standard is a multifactorial process. The following diagram illustrates a logical workflow for researchers.
Caption: Workflow for selecting a chemical reference standard.
Signaling Pathways and Biological Activities
ent-kaurane diterpenoids, including this compound, have been investigated for their potential to modulate various signaling pathways, particularly those involved in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Navigating the Analytical Landscape for ent-Kaurane Diterpenoids: A Comparative Guide to Method Validation
A comprehensive inter-laboratory validation for the analysis of ent-kauran-17,19-dioic acid has not been extensively published. However, several robust single-laboratory validation studies for the quantification of this and related ent-kaurane diterpenoids provide valuable insights for researchers. This guide compares validated analytical methods, offering a foundation for selecting an appropriate analytical strategy.
The analysis of ent-kaurane diterpenoids, a class of natural products with diverse biological activities, is crucial for research and development in phytochemistry and drug discovery. While a definitive inter-laboratory consensus on a single analytical method is yet to be established, existing validated methods offer reliable quantification. This guide summarizes key performance data from high-performance liquid chromatography (HPLC) methods coupled with various detectors.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of ent-kaurane diterpenoids, including isomers and related structures to this compound.
| Method | Compound(s) | Linearity (r) | Precision (RSD) | Accuracy (Recovery) | Source |
| HPLC-ELSD | Seven major diterpenoids including 16α-hydro-ent-Kauran-17,19-dioic acid | > 0.999 | < 3.5% (Intra- and inter-day) | 96.5% - 102.0% | [1] |
| HPLC-ESI-TOF-MS | Eight major constituents including 16α-hydro-ent-kauran-17,19-dioic acid | > 0.999 | < 3.7% (Intra- and inter-day) | 97.4% - 101.2% | [2] |
Detailed Experimental Protocols
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method was developed for the simultaneous quantification of seven major diterpenoids in Siegesbeckia pubescens Makino.
-
Instrumentation : High-Performance Liquid Chromatography system coupled with an Evaporative Light Scattering Detector.
-
Chromatographic Column : Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm i.d., 5 µm).[1]
-
Mobile Phase : A gradient elution was performed using a mobile phase consisting of 0.3% v/v aqueous formic acid (A) and acetonitrile (B52724) (B).[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : The ELSD drift tube temperature was set at 103°C, with a nitrogen flow rate of 3.0 L/min.[1]
-
Validation : The method was validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]
HPLC with Electrospray Ionization Time-of-Flight Tandem Mass Spectrometry (HPLC-ESI-TOF-MS)
This method was developed for the determination of major diterpenoids and flavonoids in the aerial parts of Herba Siegesbeckiae.
-
Instrumentation : High-Performance Liquid Chromatography system coupled with an Electrospray Ionization Time-of-Flight Tandem Mass Spectrometer.
-
Chromatographic Column : Waters Symmetry Shield™ RP18 column (250 mm × 4.6 mm i.d., 5 µm).[2]
-
Mobile Phase : A gradient elution was performed with a mobile phase consisting of 0.1% aqueous formic acid and acetonitrile containing 0.1% formic acid.[2]
-
Detection : The analysis was performed in selected ion monitoring mode.[2]
-
Validation : The method demonstrated good linearity with all calibration curves showing r > 0.999 within the tested ranges.[2] The precision was evaluated by intra- and inter-day tests, which showed relative standard deviation (RSD) values of less than 3.7%.[2] The recoveries for the quantified compounds were between 97.4% and 101.2% with RSD values below 2.4%.[2]
Visualizing the Analytical Workflow
The following diagram illustrates a general workflow for the quantification of ent-kaurane diterpenoids from a plant matrix, a common procedure in the validation of these analytical methods.
References
- 1. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Simultaneous quantification of eight major constituents in Herba Siegesbeckiae by liquid chromatography coupled with electrospray ionization time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison for the Identification of ent-Kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the identification of ent-kauran-17,19-dioic acid, a kaurane (B74193) diterpenoid. Due to the limited availability of a complete public dataset for this compound, this document leverages available mass spectrometry data and compares it with spectroscopic data from structurally similar ent-kaurane diterpenoids. This approach provides a practical framework for researchers working on the isolation and characterization of this and related natural products.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound and a closely related comparative compound, 16α-hydroxy-ent-kauran-19-oic acid.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (MS) Data |
| This compound | C₂₀H₃₀O₄ | 334.4 | LC-MS/MS ([M+H]⁺): Precursor m/z 335.2217.[1] |
| 16β,17-Dihydroxy-ent-kaurane-19-oic acid | C₂₀H₃₂O₄ | 336.5 | Not readily available in public databases. |
Table 2: Nuclear Magnetic Resonance (NMR) Data
| Feature | This compound (Expected) | 16α-Hydro-ent-kauran-17,19-dioic acid (Experimental ¹³C NMR in CD₃OD) |
| ¹H NMR | Signals for methyl groups (singlets), methylene (B1212753) and methine protons in the aliphatic region, and acidic protons of the carboxylic acids (broad singlets, typically downfield). | No data available. |
| ¹³C NMR | Two carbonyl carbons (δ ~170-185 ppm), quaternary carbons, methine, methylene, and methyl carbons characteristic of the ent-kaurane skeleton. | A full spectrum is available in specialized databases. Key signals would include two carboxyl carbons and carbons of the tetracyclic core. |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Expected Key IR Absorptions (cm⁻¹) |
| This compound | O-H stretch (carboxylic acid): 3300-2500 (broad), C-H stretch (alkane): 3000-2850, C=O stretch (carboxylic acid): 1720-1700. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter.
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: Set to acquire full scan MS data and data-dependent MS/MS spectra of the most abundant ions.
-
Collision Energy: Ramped or fixed collision energy (e.g., 10-40 eV) for fragmentation in MS/MS.
Data Processing:
-
Process the raw data using the instrument's software to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) and analyze the fragmentation patterns.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty ATR crystal before running the sample.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify characteristic absorption bands corresponding to the functional groups present.
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for identifying a natural product like this compound using a combination of spectroscopic techniques.
Caption: Workflow for Compound Identification.
The diagram below shows the logical relationship in comparing the acquired spectroscopic data with data from known or related compounds.
Caption: Logic of Spectroscopic Data Comparison.
References
A Comparative Analysis of ent-kauran-17,19-dioic Acid from Diverse Botanical Sources
For researchers, scientists, and professionals in drug development, understanding the nuances of natural compounds from various origins is paramount. This guide provides a comparative analysis of ent-kauran-17,19-dioic acid, a diterpenoid with promising biological activities, isolated from different plant sources. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes available data on its sources, biological effects, and likely mechanisms of action based on closely related compounds.
Botanical Sources of this compound
This compound has been identified in several plant families, most notably Annonaceae and Asteraceae. The primary species from which this compound has been isolated are detailed below.
| Plant Family | Species | Common Name |
| Annonaceae | Annona glabra[1][2][3] | Pond Apple |
| Annona squamosa[1][3] | Sugar Apple / Sweetsop | |
| Rollinia mucosa[1] | Biriba | |
| Asteraceae | Siegesbeckia orientalis | St. Paul's Wort |
| Siegesbeckia pubescens[4] | ||
| Leguminosae | Bituminaria morisiana |
Experimental Protocols: Extraction and Isolation
The general methodology for the extraction and isolation of ent-kaurane diterpenoids, including this compound, from plant material follows a multi-step process. Below is a generalized workflow based on protocols described for Siegesbeckia and Annona species.
A detailed protocol for the isolation from Siegesbeckia orientalis involved reflux extraction with 90% ethanol, followed by partitioning with ethyl acetate. The resulting fraction was then subjected to multiple rounds of column chromatography, including silica (B1680970) gel, MCI gel, and Sephadex LH-20, followed by purification with high-performance liquid chromatography (HPLC) to yield the pure compound[5].
Comparative Biological Activities and Signaling Pathways
Direct comparative studies on the bioactivity of this compound from different plant sources are not available. However, research on this compound and its close structural analogs from the ent-kaurane class reveals significant anti-inflammatory and cytotoxic properties. The primary mechanisms of action are believed to involve the modulation of key inflammatory and cellular stress response pathways.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Several ent-kaurane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[6][7]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. The proposed mechanism involves the inhibition of IκB degradation, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. This compound | C20H30O4 | CID 494049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ent-kauran-17,19-dioic Acid: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of ent-kauran-17,19-dioic acid and its waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[1]
II. Waste Identification and Characterization
This compound (Chemical Formula: C₂₀H₃₀O₄) should be treated as a hazardous waste due to its acidic nature and the lack of specific toxicity data.[2][3] It is crucial to determine if the waste is mixed with other substances, as this will affect the disposal route.
Key Experimental Protocols for Waste Characterization:
-
pH Measurement: For aqueous solutions of this compound, use a calibrated pH meter to determine the corrosivity. A pH below 2.0 or above 12.5 generally indicates a corrosive hazardous waste.
-
Solvent Identification: If the compound is dissolved in a solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone), the solvent's hazardous characteristics must also be considered for proper waste segregation.[4][5]
III. Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound waste with other waste streams.[6] It should be collected in a dedicated, properly labeled hazardous waste container.[1][6]
-
Container Selection: Use a compatible container for waste collection. For acidic compounds, glass containers are generally preferred over metal ones to prevent corrosion.[6] The container must be in good condition, with a tightly sealing lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Indicate the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from incompatible materials.[1]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][7]
Note on Neutralization: While small quantities of some corrosive acids may be neutralized on-site, this should only be performed by trained personnel and if a validated procedure is available.[8] Given the lack of specific data for this compound, neutralization is not recommended without consulting your institution's EHS department.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Potential Drain Disposal | 5.5 - 10.5 (for dilute, non-hazardous acids) | [9] |
| RCRA Generator Status (Monthly) | Very Small Quantity Generator (VSQG): ≤ 100 kg hazardous waste | [2] |
| Small Quantity Generator (SQG): > 100 kg and < 1,000 kg hazardous waste | [2] | |
| Large Quantity Generator (LQG): ≥ 1,000 kg hazardous waste | [2] |
V. Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 2. Hazardous Waste Regulations [rila.org]
- 3. dnr.mo.gov [dnr.mo.gov]
- 4. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. m.youtube.com [m.youtube.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Ent-kauran-17,19-dioic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Ent-kauran-17,19-dioic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[3][4] The minimum required PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[4][5] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[3][5] | Provides a barrier against skin contact. For prolonged or high-volume work, consider double-gloving or using heavier-duty gloves.[4][5] |
| Body Protection | A flame-resistant laboratory coat, fully fastened.[3][5] | Protects against spills and contamination of personal clothing. |
| Footwear | Closed-toe shoes.[3] | Prevents injury from spills and dropped objects. |
| Respiratory Protection | Not generally required if handled in a fume hood. If weighing or transferring powder outside of a hood, a respirator may be necessary.[3] | A fume hood is the primary engineering control to prevent inhalation of airborne particles.[3] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Weighing
-
Work Area Preparation : All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Don PPE : Before handling the chemical, put on all required PPE as specified in the table above.
-
Weighing : Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Use anti-static equipment if necessary to prevent dispersal of the powder.
-
Solubilization : According to suppliers, this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7][8] Prepare solutions within the fume hood. Add the solvent slowly to the solid to avoid splashing.
3.2. Experimental Use
-
Containment : Keep all containers of this compound, whether solid or in solution, clearly labeled and sealed when not in use.
-
Avoid Contamination : Use clean, dedicated spatulas and glassware to prevent cross-contamination.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills : For small spills within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and experimental residues, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash. Collect all waste in a clearly labeled, sealed, and appropriate waste container.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. earth.utah.edu [earth.utah.edu]
- 7. This compound | CAS:60761-79-7 | Manufacturer ChemFaces [chemfaces.com]
- 8. This compound | CAS:60761-79-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
